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Chamaejasmenin C

Cat. No.: B1210549
M. Wt: 584.6 g/mol
InChI Key: RCENZFSDCKZBLJ-UHFFFAOYSA-N
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Description

Chamaejasmenin C is a biflavonoid compound isolated from the medicinal plant Stellera chamaejasme L. . Compounds within this structural class have been a significant focus of pharmacological research due to their diverse bioactivities. Extracts and analogous compounds from Stellera chamaejasme, such as Chamaejasmenin B and Neochamaejasmin C, have demonstrated potent anti-proliferative effects against various human cancer cell lines in vitro, including liver carcinoma, non-small cell lung cancer, and osteosarcoma, by inducing cell cycle arrest, apoptosis, and DNA damage . Other related phytochemicals from the plant have shown potential in modulating immune responses and signaling pathways, such as the JAK2/PI3K/AKT and MAPK pathways, which are critical in cancer and inflammatory diseases . The roots of Stellera chamaejasme have also been noted for their traditional use in treating chronic inflammatory conditions . This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is not intended for human consumption, diagnostic use, or any clinical applications. Researchers are encouraged to conduct their own safety assessments and handle this product in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H28O10 B1210549 Chamaejasmenin C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCENZFSDCKZBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Natural Source and Isolation of Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chamaejasmenin C, a biflavanone of significant interest. The document details its primary natural source, a step-by-step protocol for its isolation and purification, and key analytical data for its characterization.

Natural Source of this compound

This compound is a naturally occurring biflavanone predominantly isolated from the roots of Stellera chamaejasme L., a perennial herb belonging to the Thymelaeaceae family[1][2][3]. This plant, commonly known as "Lang Du" in traditional Chinese medicine, is found in the mountainous regions of China and Central Asia[2][3]. The roots of S. chamaejasme are a rich source of various bioactive compounds, including flavonoids, diterpenoids, and lignans, with this compound being one of the notable biflavanones characterized by a unique C-3/C-3'' linkage[1][4][5].

Experimental Protocols: Isolation and Purification

The following protocol is a synthesized methodology based on established procedures for the isolation of biflavanones from the roots of Stellera chamaejasme L.[2][4][5].

Plant Material Preparation
  • Collection and Identification : Collect the roots of Stellera chamaejasme L. A voucher specimen should be deposited in a recognized herbarium for botanical verification.

  • Drying and Pulverization : Air-dry the collected roots in a shaded, well-ventilated area until constant weight is achieved. Pulverize the dried roots into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.

Extraction
  • Solvent Maceration : Macerate the powdered root material (e.g., 10 kg) with 70% aqueous acetone (v/v) at a 1:5 solid-to-liquid ratio (w/v) at room temperature.

  • Repeated Extraction : Perform the extraction three times, each for a duration of 24-48 hours, to ensure exhaustive extraction of the secondary metabolites.

  • Concentration : Combine the filtrates from the three extraction cycles and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous crude extract.

Solvent Partitioning (Fractionation)
  • Suspension : Suspend the crude extract in deionized water.

  • Liquid-Liquid Partitioning : Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity.

    • First, partition with petroleum ether to remove non-polar constituents like fats and sterols.

    • Next, partition the remaining aqueous layer with ethyl acetate (EtOAc). The fraction containing biflavonoids, including this compound, will preferentially move into the EtOAc layer.

  • Fraction Concentration : Concentrate the resulting ethyl acetate fraction to dryness in vacuo to yield the primary flavonoid-rich extract.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

  • Silica Gel Column Chromatography (Initial Separation) :

    • Stationary Phase : Silica gel (200-300 mesh).

    • Mobile Phase : A gradient solvent system of chloroform-methanol (e.g., starting from 100:1 to 10:1, v/v).

    • Procedure : Apply the dried EtOAc extract onto a silica gel column. Elute with the gradient mobile phase, collecting fractions of 200-500 mL. Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size Exclusion) :

    • Stationary Phase : Sephadex LH-20.

    • Mobile Phase : Methanol or a chloroform-methanol mixture (e.g., 1:1, v/v).

    • Procedure : Subject the combined fractions containing the target compound to chromatography over a Sephadex LH-20 column to separate compounds based on molecular size and to remove pigments and polymeric substances.

  • Preparative High-Performance Liquid Chromatography (p-HPLC) (Final Purification) :

    • Column : A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase : An isocratic or gradient system of methanol-water or acetonitrile-water.

    • Procedure : Further purify the fraction containing this compound using p-HPLC to achieve high purity (>95%). Monitor the elution at a suitable wavelength (e.g., 280 nm). Collect the peak corresponding to this compound and remove the solvent under vacuum to yield the pure compound.

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for the characterization of this compound. Note that specific isolation yields are often variable and not consistently reported in the literature.

ParameterDataReference
Molecular Formula C₃₀H₂₄O₁₀[1]
Molecular Weight 544.51 g/mol [1]
Appearance Amorphous powder[2]
Configuration cis-cis configuration at C-2/C-3 and C-2''/C-3''[1]
¹H NMR Data not available in the searched resources.
¹³C NMR Data not available in the searched resources.
Mass Spectrometry Data not available in the searched resources.
Purity Typically >95% after final purification steps.N/A
Yield Not explicitly reported in the literature.N/A

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Isolation_Workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_fractionation 3. Fractionation cluster_purification 4. Chromatographic Purification cluster_analysis 5. Analysis & Characterization plant Roots of Stellera chamaejasme L. dry Air Drying plant->dry grind Grinding to Coarse Powder dry->grind maceration Maceration with 70% Acetone (3x) grind->maceration filtration Filtration maceration->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether vs. EtOAc) crude_extract->partitioning et_fraction Ethyl Acetate Fraction partitioning->et_fraction Collect EtOAc Layer concentration2 Concentration in vacuo et_fraction->concentration2 silica_gel Silica Gel Column (CHCl₃-MeOH Gradient) concentration2->silica_gel sephadex Sephadex LH-20 Column (MeOH) silica_gel->sephadex prep_hplc Preparative RP-HPLC (MeOH-H₂O) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Chamaejasmenin C in Stellera chamaejasme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C, a C-3/C-3''-biflavanone found in the medicinal plant Stellera chamaejasme, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from primary metabolism to the final dimerization step. While the complete enzymatic machinery in Stellera chamaejasme is yet to be fully elucidated, this document synthesizes current knowledge on flavonoid and biflavonoid biosynthesis to present a putative pathway. It includes hypothesized quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visual representations of the metabolic and experimental workflows to guide future research in this area.

Introduction

Stellera chamaejasme L., a perennial herb used in traditional medicine, is a rich source of various bioactive secondary metabolites, including a diverse array of flavonoids and biflavonoids. Among these, this compound, a biflavanone formed by a C-3/C-3'' linkage between two naringenin moieties, stands out due to its unique structure and potential therapeutic applications. The biosynthesis of such complex molecules is a multi-step process involving several classes of enzymes. This guide outlines the theoretical biosynthetic route to this compound, providing a framework for researchers to investigate and engineer its production.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimate and phenylpropanoid pathways, which provide the primary precursors for flavonoid synthesis. The pathway can be broadly divided into three major stages:

  • Shikimate and Phenylpropanoid Pathways: Production of p-Coumaroyl-CoA.

  • Flavonoid Biosynthesis: Formation of the flavanone monomer, naringenin.

  • Biflavonoid Formation: Oxidative coupling of two naringenin units to yield this compound.

A transcriptome analysis of Stellera chamaejasme has identified candidate genes for the enzymes involved in the general flavonoid biosynthesis pathway, lending support to this proposed route[1].

Shikimate and Phenylpropanoid Pathways

The journey begins with the shikimate pathway, a central metabolic route in plants and microorganisms that produces the aromatic amino acids, including L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway.

Shikimate_Phenylpropanoid_Pathway Erythrose-4-Phosphate Erythrose-4-Phosphate Shikimate Shikimate Erythrose-4-Phosphate->Shikimate Multiple Steps Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->Shikimate Chorismate Chorismate Shikimate->Chorismate L-Phenylalanine L-Phenylalanine Chorismate->L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Flavonoid_Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone 3x Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Biflavonoid_Formation Naringenin_1 Naringenin Chamaejasmenin_C This compound Naringenin_1->Chamaejasmenin_C Oxidative Coupling (this compound synthase - putative CYP450) Naringenin_2 Naringenin Naringenin_2->Chamaejasmenin_C qRT_PCR_Workflow A 1. RNA Extraction from S. chamaejasme tissues B 2. DNase Treatment A->B C 3. cDNA Synthesis B->C D 4. qRT-PCR with gene-specific primers C->D E 5. Data Analysis (Relative Quantification) D->E Enzyme_Assay_Workflow A 1. Clone candidate CYP450 gene into an expression vector B 2. Heterologous expression in E. coli or yeast A->B C 3. Microsome isolation B->C D 4. In vitro enzyme assay with naringenin and NADPH C->D E 5. Product analysis by HPLC or LC-MS D->E

References

Spectroscopic and Structural Elucidation of Chamaejasmenin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Chamaejasmenin C, a C-3/C-3"-biflavanone isolated from the roots of Stellera chamaejasme L. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural characterization of this compound has been established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the original full dataset is found in specialized chemical literature, this guide summarizes the key spectroscopic data.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool in determining the molecular formula of natural products. For biflavanones isolated from Stellera chamaejasme, negative ion mode is often utilized. The fragmentation patterns of these molecules, particularly the retro-Diels-Alder (RDA) cleavage, provide significant structural information. While the exact high-resolution mass for this compound is not detailed in the readily available literature, related biflavanones from the same plant, such as Neochamaejasmin C, show a molecular ion peak [M-H]⁻ at m/z 569.1446, corresponding to a molecular formula of C₃₂H₂₆O₁₀[1]. The mass spectrum of this compound is expected to be consistent with its biflavanone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of complex organic molecules like this compound. The data from ¹H NMR, ¹³C NMR, and 2D-NMR experiments (such as COSY and HMBC) allow for the precise assignment of protons and carbons within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available in search results

Note: The complete ¹H and ¹³C NMR data for this compound are reported in the publication: Liu, G. Q., Tatematsu, H., Kurokawa, M., Niwa, M., & Hirata, Y. (1984). Novel C-3/C-3”-biflavanones from stellera chamaejasme L. Chemical & Pharmaceutical Bulletin, 32(1), 362-365. Access to the full text of this article is recommended for the complete dataset.

Experimental Protocols

The isolation and spectroscopic analysis of this compound follow a standardized workflow for natural product chemistry. The methodologies described for the isolation of co-occurring biflavanones from Stellera chamaejasme are representative of the procedures used for this compound.

Extraction and Isolation

The dried and powdered roots of Stellera chamaejasme L. are typically extracted with a polar solvent such as ethanol or methanol. The resulting crude extract is then subjected to a series of chromatographic separations to isolate the constituent compounds. This multi-step process generally involves:

  • Solvent Extraction: The plant material is exhaustively extracted with an appropriate solvent (e.g., 95% ethanol) at room temperature.

  • Solvent Partitioning: The crude extract is often partitioned between different immiscible solvents (e.g., petroleum ether, ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography: The fractions obtained from solvent partitioning are further purified using column chromatography. Silica gel is a common stationary phase, with a gradient of solvents of increasing polarity (e.g., a chloroform-methanol mixture) used as the mobile phase.

  • Further Purification: Fractions containing the compound of interest may require additional purification steps, such as preparative thin-layer chromatography (TLC) or Sephadex column chromatography.

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis for structural elucidation.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). The sample is typically dissolved in a deuterated solvent, such as acetone-d₆ or methanol-d₄, with tetramethylsilane (TMS) used as an internal standard. 2D-NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity of atoms within the molecule.

  • Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization Time-of-Flight) or a similar high-resolution mass spectrometer to determine the accurate mass and molecular formula of the compound.

Visualizations

Experimental Workflow for Isolation and Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from Stellera chamaejasme L..

experimental_workflow plant_material Dried Roots of Stellera chamaejasme L. extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate) crude_extract->partitioning fractions Polar and Non-polar Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography (e.g., Chloroform-Methanol Gradient) fractions->column_chromatography purified_fractions Purified Fractions column_chromatography->purified_fractions final_purification Further Purification (e.g., Prep-TLC, Sephadex) purified_fractions->final_purification chamaejasmenin_c Isolated this compound final_purification->chamaejasmenin_c nmr NMR Spectroscopy (1H, 13C, 2D) chamaejasmenin_c->nmr ms Mass Spectrometry (HR-ESI-MS) chamaejasmenin_c->ms structure Structure Elucidation nmr->structure ms->structure

Figure 1. General experimental workflow for the isolation and structural elucidation of this compound.

As of the latest literature review, a specific signaling pathway for this compound has not been extensively detailed. However, related biflavonoids from Stellera chamaejasme have been investigated for their biological activities, suggesting that this compound may also possess interesting pharmacological properties worthy of further investigation. This guide provides the foundational spectroscopic and methodological information to support such future research endeavors.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Chamaejasmenin C is a naturally occurring biflavanone, a type of flavonoid, isolated from the roots of Stellera chamaejasme L. This plant has a long history in traditional Chinese medicine for treating various ailments.[1][2] Modern research has identified its chemical constituents, including a range of biflavonoids, as possessing significant biological activities. This document provides a comprehensive technical overview of the known physical, chemical, and biological properties of this compound, including detailed experimental protocols and visual workflows to support further research and development.

Physical and Chemical Properties

This compound is a C-3/C-3'' linked biflavanone.[2] Its core structure consists of two flavanone units joined together. The quantitative physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₃₃H₂₈O₁₀[3][4]
Molecular Weight 584.6 g/mol [3][4]
CAS Number 89595-70-0[3]
Compound Type Biflavonoid[4]
Purity ≥98% (Commercially available)[3][4]
Solubility Low aqueous solubility. Soluble in organic solvents like methanol and ethanol.[5][6][7]
Storage Store at -20°C under an inert atmosphere for maximum stability.[3]

Note on Solubility: Biflavonoids, including this compound, are generally hydrophobic and exhibit poor solubility in water.[5][6] Studies on similar biflavonoids from plant extracts have shown that techniques such as creating amorphous solid dispersions with hydrophilic polymers (e.g., polyvinylpyrrolidone K-30) can significantly enhance their aqueous solubility and dissolution rates, thereby improving oral bioavailability.[5][6][7]

Spectral Data

  • Mass Spectrometry (MS): Electrospray ionization time-of-flight mass spectrometry (ESI-TOF/MS) is a powerful tool for characterizing constituents from Stellera chamaejasme.[8] For biflavonones like chamaejasmine, fragmentation often involves Retro-Diels-Alder (RDA) cleavage, yielding characteristic ions that help in structural elucidation.[9]

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are essential for determining the precise structure, including the linkage and stereochemistry of the two flavanone units.[2]

  • Infrared (IR) Spectroscopy: IR spectra of biflavonoids typically show absorption bands corresponding to hydroxyl groups (-OH), carbonyl groups (C=O) of the flavanone core, and aromatic ring (C=C) stretching vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV spectra in methanol typically exhibit absorption maxima characteristic of the flavanone skeleton.

Biological Activity and Mechanism of Action

While studies focusing exclusively on this compound are limited, research on its isomers and closely related biflavonones isolated from Stellera chamaejasme provides strong evidence for its potential as a potent anti-cancer agent.

Anti-proliferative and Cytotoxic Effects: Extracts of Stellera chamaejasme and its isolated biflavonoids have demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines, including:

  • Human non-small cell lung cancer (A549, NCI-H157)[10][11][12]

  • Human osteosarcoma (KHOS)[10]

  • Human hepatocellular carcinoma (BEL-7402)[13]

Research on Chamaejasmenin B and Neochamaejasmin C, which share the same biflavanone core, has shown they induce potent anti-proliferative effects by causing DNA damage, triggering apoptosis, and inducing cell cycle arrest at the G0/G1 phase.[10]

Induction of Apoptosis: The primary mechanism for the anti-cancer activity of Stellera chamaejasme extracts and their constituent biflavonoids is the induction of programmed cell death, or apoptosis. Studies on the NCI-H157 lung cancer cell line indicate that this process is mediated through the activation of the Fas death receptor-dependent pathway.[11][12] Activation of this extrinsic pathway leads to a cascade involving caspase-8 and caspase-3, ultimately resulting in the execution of apoptosis.[12]

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the evaluation of its biological activity, based on established protocols for compounds from Stellera chamaejasme.

Extraction and Isolation Protocol

The isolation of this compound is typically a multi-step process involving solvent extraction and chromatographic purification.[13][14]

  • Preparation of Plant Material: Air-dried and powdered roots of Stellera chamaejasme are used as the starting material.

  • Solvent Extraction: The powdered roots are exhaustively extracted with 95% ethanol at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The biflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The bioactive EtOAc fraction is subjected to multiple rounds of chromatography for purification.

    • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., petroleum ether-acetone).

    • Sephadex LH-20 Chromatography: Further purification is often achieved using a Sephadex LH-20 column with a solvent system like chloroform-methanol.[15]

    • Semi-preparative HPLC/HSCCC: Final purification to obtain high-purity this compound is performed using semi-preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[14]

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods including MS, ¹H-NMR, and ¹³C-NMR.

Biological Assay Protocols

4.2.1 Cytotoxicity Evaluation (SRB Assay) [10][13]

  • Cell Seeding: Human cancer cells (e.g., A549, BEL-7402) are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • Cell Fixation: Following incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Absorbance Measurement: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is read at 515 nm using a microplate reader. The IC₅₀ value is then calculated.

4.2.2 Apoptosis Analysis (Flow Cytometry) [10][12]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The analysis allows for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to this compound.

G Workflow for Isolation of this compound cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis Plant Powdered Roots of Stellera chamaejasme Extract 95% Ethanol Extraction Plant->Extract Crude Crude Extract Extract->Crude Partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) Crude->Partition EtOAc Ethyl Acetate Fraction (Enriched with Biflavonoids) Partition->EtOAc Silica Silica Gel Column Chromatography EtOAc->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex Prep_HPLC Semi-preparative HPLC or HSCCC Sephadex->Prep_HPLC Pure_Cpd Pure this compound (>98%) Prep_HPLC->Pure_Cpd Analysis Structural Elucidation (MS, NMR) Pure_Cpd->Analysis

Caption: Generalized experimental workflow for the extraction and purification of this compound.

G Proposed Apoptosis Induction Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cpd This compound FasR Fas Death Receptor Cpd->FasR Activates FADD FADD (Adaptor Protein) FasR->FADD Recruits ProCasp8 Pro-caspase-8 FADD->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage & Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleavage & Activation Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: The Fas death receptor-mediated extrinsic pathway for apoptosis induction.

References

In Vitro Anti-Cancer Activity of Chamaejasmenin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C, a biflavonoid isolated from the root of Stellera chamaejasme L., has demonstrated significant potential as an anti-cancer agent in various preclinical in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer activities, focusing on its cytotoxic effects, underlying molecular mechanisms, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics. Information on related biflavonoids such as Chamaejasmenin B and E is included to provide a broader context for the potential mechanisms of this compound.

Introduction

The search for novel, effective, and less toxic anti-cancer agents is a paramount goal in oncological research. Natural products have historically been a rich source of therapeutic compounds. This compound belongs to a class of biflavonoids that have garnered attention for their diverse pharmacological activities. This guide synthesizes the available in vitro data on this compound and its closely related analogues, presenting a detailed examination of its anti-proliferative, pro-apoptotic, and cell cycle-disrupting properties in various cancer cell lines.

Anti-Proliferative Activity

This compound and its related compounds have been shown to inhibit the proliferation of a range of human cancer cell lines, including those of the lung, pancreas, and liver. The anti-proliferative effects are typically dose- and time-dependent. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 ValueExposure TimeCitation
ChamaejasmineA549Human Lung Adenocarcinoma7.72 µM72 h[1]
Chamaejasmenin BMIA PaCa-2Human Pancreatic Cancer647 µM48 h[2]
Neochamaejasmin CA549Human Non-Small Cell Lung3.07 - 15.97 µM (Range across 8 cell lines)Not Specified[3]
Chamaejasmenin BA549, KHOS, HepG2, SMMC-7721, MG63, U2OS, HCT-116, HeLaHuman cancer cell lines1.08 - 10.8 µM (Range across 8 cell lines)Not Specified[3]

Molecular Mechanisms of Action

The anti-cancer activity of this compound and its analogues is attributed to several key molecular mechanisms, primarily the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound and related biflavonoids have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by a shift in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Specifically, treatment with these compounds leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 .[1][4][5] This increased Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytosol.[1][4] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9 .[1] Activated caspase-9 subsequently activates the executioner caspase-3 , which orchestrates the dismantling of the cell by cleaving key cellular substrates, including PARP (Poly (ADP-ribose) polymerase).[1]

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. This compound and its analogues can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. Evidence suggests that these compounds can induce arrest at both the G0/G1 and G2/M phases , depending on the cell type and experimental conditions.[1]

The G0/G1 arrest is often associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 .[6][7] p21 can inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S transition.[6] Arrest at the G2/M phase has also been reported for the related compound chamaejasmine.[1]

DNA Damage Response

Some studies on related biflavonoids suggest that they can induce DNA damage in cancer cells. A key marker of DNA double-strand breaks is the phosphorylation of histone H2AX, forming γ-H2AX .[8][9] The induction of γ-H2AX suggests that these compounds may directly or indirectly cause DNA lesions, triggering the DNA damage response pathway, which can lead to cell cycle arrest and apoptosis.[8]

Signaling Pathways Modulated by this compound and Related Compounds

The anti-cancer effects of this compound are orchestrated through the modulation of several key signaling pathways.

Mitochondrial Apoptosis Pathway

As described in section 3.1, a primary mechanism of action is the activation of the mitochondrial apoptosis pathway.

Chamaejasmenin_C This compound Bax Bax (Pro-apoptotic) Chamaejasmenin_C->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Chamaejasmenin_C->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Apoptosis Pathway Induced by this compound.
G0/G1 Cell Cycle Arrest Pathway

This compound can induce cell cycle arrest at the G0/G1 checkpoint.

Chamaejasmenin_C This compound p21 p21 (CDK Inhibitor) Chamaejasmenin_C->p21 Induces CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibits G1_S_Transition G1 to S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Arrest G1_S_Transition->Cell_Cycle_Arrest Blocked

G0/G1 Cell Cycle Arrest Pathway Modulated by this compound.
c-Met Signaling Pathway

For the related compound Chamaejasmenin E, inhibition of the c-Met signaling pathway has been identified as a key mechanism in hepatocellular carcinoma.[10] c-Met is a receptor tyrosine kinase that, when activated by its ligand HGF, promotes cell proliferation, survival, and motility.[11]

Chamaejasmenin_E Chamaejasmenin E (Related Compound) cMet c-Met Receptor Chamaejasmenin_E->cMet Inhibits phosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/Erk) cMet->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Inhibition of c-Met Signaling by a Related Biflavonoid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the in vitro anti-cancer activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying conc. of this compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Start Treat cells with This compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This method uses a DNA-intercalating dye (e.g., Propidium Iodide) to determine the distribution of cells in different phases of the cell cycle.

Workflow:

Start Treat cells with This compound Harvest Harvest and wash cells Start->Harvest Fix Fix cells in -20°C 70% ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Resuspend in PI/RNase staining buffer Wash->Stain Incubate Incubate for 30 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Workflow for Cell Cycle Analysis.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, caspase-9, p21, CDK2, γ-H2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action that includes the induction of apoptosis via the mitochondrial pathway and the induction of cell cycle arrest. Its ability to modulate key signaling pathways involved in cancer cell proliferation and survival makes it an attractive candidate for further investigation.

Future research should focus on:

  • Conducting comprehensive studies to determine the IC50 values of pure this compound across a wider panel of cancer cell lines.

  • Elucidating the detailed molecular interactions of this compound with its protein targets.

  • Evaluating the in vivo efficacy and safety of this compound in animal models of cancer.

  • Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel cancer therapeutic.

References

The Anti-Cancer Mechanisms of Chamaejasmenin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature predominantly details the anti-cancer activities of Neochamaejasmin C and Chamaejasmenin B. Data specifically isolating the mechanism of action for Chamaejasmenin C is limited. This guide focuses on the well-documented activities of Neochamaejasmin C , a closely related biflavonone, to provide a comprehensive overview of its potential anti-cancer mechanisms.

Executive Summary

Neochamaejasmin C, a biflavonone isolated from the root of Stellera chamaejasme L., has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest at the G0/G1 phase and the promotion of apoptosis, which is associated with DNA damage. This document provides a technical overview of the cytotoxic effects of Neochamaejasmin C, details the experimental protocols used to elucidate its mechanisms, and presents visual representations of the key cellular pathways it modulates.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative effects of Neochamaejasmin C have been quantified across various human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeNeochamaejasmin C IC50 (μmol/L)[1]
A549Non-small cell lung cancer3.07
KHOSOsteosarcomaNot specified, but noted as highly sensitive
HepG2Liver carcinoma15.97
SMMC-7721Liver carcinoma10.33
MG63Osteosarcoma11.22
U2OSOsteosarcoma12.01
HCT-116Colon cancer13.54
HeLaCervical cancer14.79

Core Mechanisms of Action in Cancer Cells

Neochamaejasmin C exerts its anti-cancer effects through two primary, interconnected mechanisms: induction of cell cycle arrest and apoptosis.

G0/G1 Phase Cell Cycle Arrest

Treatment of cancer cells with Neochamaejasmin C leads to a significant arrest in the G0/G1 phase of the cell cycle.[1] This prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting proliferation.

Induction of Apoptosis and DNA Damage

Neochamaejasmin C is a potent inducer of apoptosis, or programmed cell death, in sensitive cancer cell lines.[1] This is accompanied by an increased expression of the DNA damage marker γ-H2AX, suggesting that the apoptotic response may be triggered by DNA damage.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action of Neochamaejasmin C and the general workflow for its in vitro evaluation.

Neochamaejasmin_C_Mechanism_of_Action cluster_0 Neochamaejasmin C Treatment cluster_1 Cellular Effects cluster_2 Outcome Neochamaejasmin_C Neochamaejasmin C DNA_Damage DNA Damage (Increased γ-H2AX) Neochamaejasmin_C->DNA_Damage Cell_Cycle_Arrest G0/G1 Phase Arrest Neochamaejasmin_C->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Inhibition_of_Proliferation Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Apoptosis->Inhibition_of_Proliferation Experimental_Workflow_for_Neochamaejasmin_C cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Analyses Cell_Culture Cancer Cell Line Culture Treatment Treatment with Neochamaejasmin C Cell_Culture->Treatment SRB_Assay SRB Cytotoxicity Assay Treatment->SRB_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Treatment->Western_Blot IC50 IC50 Determination SRB_Assay->IC50 Cell_Cycle Cell Cycle Distribution Flow_Cytometry->Cell_Cycle Apoptosis_Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis_Quantification Protein_Expression Protein Expression (γ-H2AX) Western_Blot->Protein_Expression

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Chromatographic Purification of Chamaejasmenin C from Stellera chamaejasme

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chamaejasmenin C is a biflavanone compound isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine.[1] Biflavonoids from this plant, including this compound, have garnered interest for their potential pharmacological activities. This application note provides a detailed protocol for the chromatographic purification of this compound, designed to yield a high-purity compound suitable for further research and development. The protocol is based on established phytochemical isolation methods for biflavanones from Stellera chamaejasme.[2][3]

Experimental Protocols

1. Plant Material and Extraction

  • Plant Material: Dried roots of Stellera chamaejasme (10 kg) are crushed into a coarse powder.[2][3]

  • Extraction: The powdered root material is extracted three times with 70% aqueous acetone (3 x 50 L) at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract.[2][3]

  • Liquid-Liquid Partitioning: The crude extract is suspended in water (15 L) and successively partitioned with petroleum ether (3 x 15 L) and ethyl acetate (EtOAc) (3 x 15 L). The EtOAc fraction, which is rich in biflavanones, is collected and concentrated.[2][3]

2. Chromatographic Purification

The purification of this compound is achieved through a multi-step chromatographic process, beginning with column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Step 2.1: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh).

  • Column Preparation: A large glass column (e.g., 25 cm diameter x 200 cm length) is packed with silica gel suspended in petroleum ether.[2]

  • Sample Loading: The concentrated EtOAc extract (e.g., 3 kg) is mixed with a small amount of silica gel to create a dry powder, which is then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of petroleum ether-acetone, starting from a ratio of 20:1 and gradually increasing the polarity to 8:1.[1] Fractions of a fixed volume (e.g., 5 L) are collected.

  • Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a petroleum ether-acetone (10:1) mobile phase and visualized under UV light (254 nm). Fractions containing compounds with similar Rf values to reference biflavanones are pooled.

Step 2.2: Sephadex LH-20 Column Chromatography

  • Purpose: To remove pigments and other impurities from the pooled fractions.

  • Stationary Phase: Sephadex LH-20.

  • Elution: The pooled fractions from the silica gel column are concentrated and redissolved in a minimal amount of methanol. The sample is then loaded onto a Sephadex LH-20 column and eluted with methanol.

  • Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the target compound are pooled and concentrated.

Step 2.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 20 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B) and water containing 0.1% formic acid (A).[4]

  • Gradient Program: A typical gradient might be: 0-10 min, 30-50% B; 10-25 min, 50-70% B; 25-30 min, 70% B.

  • Flow Rate: 10 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: The concentrated fraction from the Sephadex LH-20 column is dissolved in methanol and filtered before injection.

  • Fraction Collection: Peaks corresponding to this compound are collected, and the identity and purity of the isolated compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound from 10 kg of dried Stellera chamaejasme roots.

Purification StepStarting Material (g)Product Weight (g)Yield (%)Purity (%)
Crude Extraction 10,0001,00010.0~5
Liquid-Liquid Partitioning (EtOAc) 1,00030030.0~15
Silica Gel Column Chromatography 3005016.7~60
Sephadex LH-20 Column Chromatography 501020.0~85
Preparative HPLC 100.55.0>98

Visualizations

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References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vitro cytotoxicity assays using Chamaejasmenin C, a biflavonoid with potential anticancer properties. The protocols and methodologies are based on established techniques and findings from studies on closely related compounds, offering a solid framework for investigating the cytotoxic effects of this compound.

Introduction to this compound and its Anticancer Potential

This compound belongs to a class of biflavonoids isolated from the plant Stellera chamaejasme. Related compounds, such as Chamaejasmenin B and Neochamaejasmin C, have demonstrated potent anti-proliferative effects against various human cancer cell lines.[1] The primary mechanisms of action for these related biflavonoids include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell survival and proliferation.[1][2]

Studies on analogous compounds suggest that this compound likely exerts its cytotoxic effects through the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction, and by influencing the expression of critical regulatory proteins.[2][3] These application notes will detail the protocols for assessing these cytotoxic effects.

Quantitative Data Summary of Related Biflavonoids

While specific IC50 values for this compound are not yet widely published, the following table summarizes the cytotoxic activity of the closely related compound, Chamaejasmenin B, against various cancer cell lines. This data serves as a valuable reference for designing dose-response experiments for this compound.

Cell LineCancer TypeIC50 (µM) of Chamaejasmenin B (48h treatment)
MIA PaCa-2Pancreatic Cancer647

Data for Chamaejasmenin B from a study on its effects on pancreatic cancer cells.[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases.[6][7] The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[8]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer 45 minutes before the end of the experiment).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][11]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[3][11]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

G cluster_prep Cell Preparation and Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay cell_seeding Seed Cancer Cells in Plates treatment Treat with this compound cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add ldh_supernatant Collect Supernatant incubation->ldh_supernatant apoptosis_harvest Harvest Cells incubation->apoptosis_harvest mtt_incubate Incubate (4h) mtt_add->mtt_incubate mtt_solubilize Add DMSO mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read data_analysis Data Analysis and Interpretation mtt_read->data_analysis ldh_reaction Add LDH Reagent ldh_supernatant->ldh_reaction ldh_incubate Incubate (30min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->data_analysis apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_analyze Analyze by Flow Cytometry apoptosis_stain->apoptosis_analyze apoptosis_analyze->data_analysis G cluster_stimulus External Stimulus cluster_membrane Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_g1s G1/S Transition cluster_g2m G2/M Transition This compound This compound p21 p21/p27 (CDK Inhibitors) This compound->p21 upregulates CDK1 CDK1 (cdc2) This compound->CDK1 downregulates CyclinB1 Cyclin B1 This compound->CyclinB1 downregulates CDK46 CDK4/6 p21->CDK46 G1_S_Arrest G1/S Arrest CDK46->G1_S_Arrest promotes transition CyclinD Cyclin D CyclinD->CDK46 G2_M_Arrest G2/M Arrest CDK1->G2_M_Arrest promotes transition CyclinB1->CDK1

References

Application Notes and Protocols: Investigating the Pro-Apoptotic Effects of Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chamaejasmenin C, a biflavonoid compound, has garnered interest in oncological research for its potential anti-cancer properties. A key mechanism underlying the anti-tumor activity of many natural compounds is the induction of apoptosis, or programmed cell death.[1] The ability to selectively trigger this self-destruct sequence in cancer cells is a desirable characteristic for therapeutic agents. Defects in apoptotic pathways are a common hallmark of cancer, contributing to uncontrolled cell proliferation and survival.[2]

These application notes provide detailed protocols for a panel of cell-based assays designed to investigate and quantify the pro-apoptotic effects of this compound. The described methods will enable researchers to characterize the compound's mechanism of action, from early membrane changes to the activation of key executioner enzymes and the regulation of critical signaling proteins.

Overview of Apoptosis Detection Assays

Apoptosis is a multi-stage process involving a cascade of molecular events.[1] Assays are designed to detect specific markers that appear at different stages:

  • Early-Stage Apoptosis: A key indicator is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] This event can be detected using Annexin V, a protein with a high affinity for PS.[4]

  • Mid-Stage Apoptosis: This stage is characterized by the activation of a family of cysteine proteases called caspases.[1] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the morphological changes of apoptosis.[1][5]

  • Late-Stage Apoptosis: Hallmarks include DNA fragmentation and the formation of apoptotic bodies.[1]

The following diagram illustrates a general workflow for assessing the apoptotic potential of this compound.

G cluster_prep Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation cell_culture Culture Cancer Cells treatment Treat cells with varying concentrations of this compound cell_culture->treatment controls Include Vehicle (DMSO) and Positive (e.g., Staurosporine) Controls treatment->controls annexin_v Annexin V-FITC/PI Staining (Flow Cytometry) controls->annexin_v Early Stage caspase Caspase-3/7 Activity Assay (Fluorometric/Luminometric) controls->caspase Mid Stage western Western Blot Analysis (Bcl-2, Bax, Cleaved Caspase-3) controls->western Protein Regulation quantify Quantify Apoptotic Cells, Enzyme Activity, and Protein Levels annexin_v->quantify caspase->quantify western->quantify pathway Elucidate Mechanism of Action quantify->pathway conclusion Draw Conclusions on This compound's Efficacy pathway->conclusion

Caption: Experimental workflow for apoptosis investigation.

Experimental Protocols

Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[6] Annexin V binds to exposed PS on apoptotic cells, while PI, a nucleic acid dye, can only enter cells with compromised membranes (late apoptotic and necrotic cells).[3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: Seed and treat cells with various concentrations of this compound for the desired time period. Include untreated and positive controls.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using Trypsin-EDTA.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 xg for 5 minutes and discarding the supernatant.[6]

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube.[7] Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[3]

Data Interpretation:

  • Annexin V(-) / PI(-): Live cells

  • Annexin V(+) / PI(-): Early apoptotic cells

  • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

  • Annexin V(-) / PI(+): Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[8] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorophore or develops luminescence, which can be measured with a plate reader.[9][10]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar fluorometric/colorimetric kit

  • Cell Lysis Buffer

  • White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

  • Plate reader with luminescence or fluorescence capabilities

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and treat with this compound for the desired duration.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[10]

  • Assay: Remove the plate from the incubator and let it equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

  • Mixing: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins that regulate apoptosis, such as the Bcl-2 family (anti-apoptotic Bcl-2 vs. pro-apoptotic Bax) and the cleavage of caspase-3.[5] An increase in the Bax/Bcl-2 ratio and the appearance of cleaved caspase-3 fragments are indicative of apoptosis induction.[11]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[12]

  • Quantification: Centrifuge the lysates at 12,000 xg for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[12]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again as in step 7. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

  • Analysis: Quantify band intensity using image analysis software. Normalize the expression of target proteins to a loading control like β-actin.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Apoptosis (Annexin V/PI Assay)

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound1080.1 ± 3.512.8 ± 1.27.1 ± 0.9
This compound2562.5 ± 4.225.3 ± 2.512.2 ± 1.8
This compound5040.3 ± 3.841.6 ± 3.118.1 ± 2.2
Positive ControlVaries15.7 ± 2.960.1 ± 5.524.2 ± 3.3

Data are presented as mean ± SD from three independent experiments.

Table 2: Caspase-3/7 Activity and Protein Expression Changes

Treatment GroupConcentration (µM)Relative Caspase-3/7 Activity (Fold Change)Bax/Bcl-2 Ratio (Relative Expression)Cleaved Caspase-3 (Relative Expression)
Control01.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound102.5 ± 0.32.1 ± 0.42.8 ± 0.5
This compound254.8 ± 0.64.5 ± 0.75.2 ± 0.8
This compound508.2 ± 0.97.8 ± 1.19.1 ± 1.3

Data are presented as mean ± SD from three independent experiments, normalized to the control group.

Potential Signaling Pathway

This compound and related biflavonoids may induce apoptosis by modulating the intrinsic or mitochondrial pathway.[13][14] This pathway is tightly regulated by the Bcl-2 family of proteins.[15] An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) leads to mitochondrial outer membrane permeabilization (MOMP).[16] This allows the release of cytochrome c into the cytosol, which triggers the formation of the apoptosome and activation of the caspase cascade.[17]

G cluster_pathway Intrinsic (Mitochondrial) Apoptosis Pathway CC This compound Bcl2 Bcl-2 (Anti-apoptotic) CC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) CC->Bax Promotes Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pores CytC Cytochrome c release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Chamaejasmenin C in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chamaejasmenin C is a biflavonoid isolated from the roots of Stellera chamaejasme L., a plant used in traditional Chinese medicine.[1] This class of compounds, including the closely related isomers Neochamaejasmin C and Chamaejasmenin B, has garnered significant interest in oncology research for its potent anti-proliferative and pro-apoptotic activities across various cancer cell lines.[2][3] These application notes provide a summary of the current understanding of this compound and its analogs, along with detailed protocols for key experimental assays to facilitate further research and development.

While specific quantitative data for this compound is limited in publicly accessible literature, extensive studies on its co-isolated and structurally similar analog, Neochamaejasmin C, provide a strong basis for its potential application in drug discovery. Research indicates these biflavonoids exert their anti-cancer effects by inducing DNA damage, cell cycle arrest, and apoptosis.[2][3]

Quantitative Data Summary

The anti-proliferative activity of Neochamaejasmin C, a close structural analog of this compound, has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a benchmark for its cytotoxic potential.

Table 1: In Vitro Anti-proliferative Activity of Neochamaejasmin C

Cell Line Cancer Type IC₅₀ (µmol/L)
A549 Non-small cell lung cancer 3.07
KHOS Osteosarcoma 3.97
MG63 Osteosarcoma 11.21
U2OS Osteosarcoma 15.97
HCT-116 Colon Cancer 12.33
HeLa Cervical Cancer 10.51
HepG2 Liver Carcinoma 13.84
SMMC-7721 Liver Carcinoma 14.26

Data sourced from Feng et al., 2013.[2][3]

Studies indicate that these compounds show significantly higher IC₅₀ values against normal cell lines (e.g., >50 μmol/L for Chang liver cells and H9C2 cardiomyoblasts), suggesting a selective cytotoxic effect on rapidly proliferating cancer cells.[3]

Mechanism of Action & Signaling Pathways

The primary mechanism of anti-cancer action for this compound and its related biflavonoids involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[2]

Chamaejasmenin_C_MoA Drug This compound (or analog) Cell Cancer Cell Drug->Cell Treatment DNA_Damage DNA Damage Cell->DNA_Damage Induces gH2AX ↑ γ-H2AX Expression DNA_Damage->gH2AX Marker CellCycleArrest G0/G1 Phase Cell Cycle Arrest DNA_Damage->CellCycleArrest Triggers Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Mechanism of Action for this compound.

Experimental Workflow for Drug Evaluation

The evaluation of this compound as a potential anti-cancer agent follows a standard preclinical workflow, starting with broad cytotoxicity screening and moving towards detailed mechanistic studies.

Experimental_Workflow start Start: Compound (this compound) screen 1. Cytotoxicity Screening (SRB Assay) start->screen ic50 Determine IC₅₀ Values Across Cancer Cell Lines screen->ic50 mechanistic 2. Mechanistic Assays (on sensitive cell lines) ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle protein Protein Expression (Western Blot for γ-H2AX, Caspases, etc.) mechanistic->protein end Conclusion: Therapeutic Potential apoptosis->end cell_cycle->end protein->end

Workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key assays used to characterize the anti-cancer properties of this compound and its analogs.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay provides a colorimetric measurement of cellular protein content, which is proportional to the cell number, to determine cytotoxicity.[4][5][6]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer (510-540 nm)

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 4,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 72 hours). Include a vehicle-only control.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[4]

  • Washing: Remove the TCA solution and wash the plates four to five times with tap water or 1% acetic acid to remove unbound dye and TCA.[4][6] Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[4]

  • Air Dry: Allow the plates to air-dry completely at room temperature.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control to determine the IC₅₀ value.[7]

Protocol: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS), cold

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound at the desired concentrations (e.g., IC₅₀ concentration) for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with cold PBS.[8]

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[11]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[12]

Materials:

  • Ethanol, 70%, ice-cold

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with this compound as required. Harvest approximately 1 x 10⁶ cells by trypsinization.

  • Washing: Wash cells with PBS, then centrifuge at ~300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise. Fix for at least 30 minutes at 4°C (can be stored at -20°C for longer periods).[12]

  • Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS to rehydrate the cells.[12]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the DNA damage marker γ-H2AX or key apoptosis proteins (e.g., caspases).[14][15]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.

Logical Summary of Therapeutic Potential

The available data on this compound and its close analogs suggest a promising profile for a natural product-derived anti-cancer agent. Its ability to induce multiple cell death pathways provides a strong rationale for further development.

Therapeutic_Potential Source Source: Stellera chamaejasme L. Compound This compound (Biflavonoid) Source->Compound Activity Biological Activity: Potent Anti-Proliferative Compound->Activity Mechanism Key Mechanisms Activity->Mechanism m1 DNA Damage Mechanism->m1 m2 G0/G1 Arrest Mechanism->m2 m3 Apoptosis Induction Mechanism->m3 Outcome Therapeutic Potential: Anti-Cancer Drug Lead Mechanism->Outcome

Summary of this compound's potential.

References

Troubleshooting & Optimization

Technical Support Center: Chamaejasmenin C Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Chamaejasmenin C for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a biflavanone, a type of flavonoid, isolated from the roots of Stellera chamaejasme[1]. Like many other flavonoids, this compound is a lipophilic molecule with poor aqueous solubility. This is indicated by a predicted XLogP3 value of 4.6 for the related compound Chamaejasmin, which suggests a preference for fatty environments over watery ones[2]. Poor water solubility can lead to several challenges in biological assays, including precipitation of the compound in aqueous media, inaccurate concentration measurements, and consequently, unreliable experimental results.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) or 100% ethanol are recommended. These organic solvents are generally effective at dissolving poorly soluble natural products for in vitro studies[3][4]. For compounds that are particularly difficult to dissolve, a co-solvent system of ethanol and DMSO may enhance solubility more effectively than either solvent alone[5].

Q3: How should I prepare a stock solution of this compound?

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration. Use a calibrated pipette for accurate solvent delivery[6].

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.

  • Storage: Store the stock solution in a glass vial with a Teflon-lined screw cap to prevent solvent evaporation and contamination. For long-term storage, keep at -20°C or -80°C[6].

Q4: How do I dilute the stock solution into my aqueous assay medium?

It is crucial to perform a serial dilution of the stock solution into the aqueous medium. A direct, large dilution can cause the compound to precipitate. The final concentration of the organic solvent (e.g., DMSO) in the assay medium should be kept to a minimum, typically below 0.5% or 1%, to avoid solvent-induced toxicity to cells. Always perform a solvent control experiment to assess the effect of the solvent on your biological system.

Q5: What are some advanced techniques to improve the solubility of this compound?

If standard solvent-based methods are insufficient, consider the following approaches:

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of flavonoids.

  • Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate.

  • Nanotechnology: Formulations such as nanosuspensions, nanoemulsions, or liposomes can significantly increase the solubility and bioavailability of poorly soluble compounds.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution in aqueous media The compound's solubility limit in the final aqueous solution has been exceeded.- Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay.- Use a multi-step dilution process.- Consider advanced formulation techniques like cyclodextrin complexation.
Inconsistent or non-reproducible assay results - Incomplete dissolution of the stock solution.- Precipitation of the compound during the assay.- Degradation of the compound.- Ensure the stock solution is clear and fully dissolved before use.- Visually inspect assay plates for any signs of precipitation.- Prepare fresh stock solutions regularly and store them properly.- Minimize the exposure of the compound to light and extreme temperatures.
Cell toxicity observed in control wells The concentration of the organic solvent (e.g., DMSO, ethanol) is too high.- Reduce the final solvent concentration in the assay medium to a non-toxic level (typically <0.5%).- Perform a solvent tolerance test to determine the maximum acceptable concentration for your specific cell line.

Quantitative Data Summary

Solvent/Method Typical Stock Concentration Typical Final Assay Concentration Key Considerations
DMSO 10-50 mM1-100 µMFinal DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity.
Ethanol 10-50 mM1-100 µMSimilar to DMSO, the final ethanol concentration should be minimized.
Ethanol-DMSO Co-solvent Potentially higher than single solvents1-100 µMMay improve solubility for highly resistant compounds[5].
Cyclodextrin Complexation Varies with flavonoid and cyclodextrin typeVariesCan significantly increase aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (Molecular Weight: ~570.54 g/mol for Chamaejasmenin A)[7]

    • 100% DMSO (cell culture grade)

    • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

    • Calibrated pipettes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 5.71 mg of this compound and place it into a sterile vial.

    • Add 1 mL of 100% DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If not, sonicate for 5-10 minutes.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound add_solvent Add 100% DMSO or Ethanol weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Store at -20°C / -80°C dissolve->store serial_dilute Serial Dilution in Assay Medium store->serial_dilute Use Stock add_to_cells Add to Cell Culture serial_dilute->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Biological Response incubate->measure

Caption: Workflow for preparing and using this compound in biological assays.

troubleshooting_logic cluster_stock_issue Stock Solution Issues cluster_dilution_issue Dilution Issues cluster_solvent_issue Solvent Toxicity start Problem: Poor Solubility in Assay check_stock Is the stock solution clear? start->check_stock check_dilution Precipitation upon dilution? check_stock->check_dilution Yes remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_solvent_conc Is final solvent concentration > 0.5%? check_dilution->check_solvent_conc Yes advanced_formulation Explore advanced formulations (e.g., cyclodextrins). check_dilution->advanced_formulation No, but still poor results reduce_conc Lower final compound concentration. check_solvent_conc->reduce_conc No reduce_solvent Decrease final solvent concentration. check_solvent_conc->reduce_solvent Yes use_cosolvent Consider co-solvent system. reduce_conc->use_cosolvent run_control Run solvent toxicity control. reduce_solvent->run_control

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Overcoming challenges in the large-scale purification of Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the large-scale purification of Chamaejasmenin C from Stellera chamaejasme.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The main challenges include:

  • Low abundance: this compound is often present in low concentrations in the raw plant material.

  • Co-elution of structurally similar biflavonoids: Compounds like Chamaejasmenin B and other isomers have very similar polarities, making separation difficult.

  • Solubility issues: this compound has limited solubility in certain solvents, which can affect extraction efficiency and chromatographic performance.

  • Potential for degradation: Flavonoids can be sensitive to pH, temperature, and light, leading to degradation and reduced yield during prolonged purification processes.[1][2][3][4][5][6]

  • Scalability of purification methods: Transitioning from laboratory-scale to large-scale purification can be complex and costly.[7]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A multi-step approach is typically required:

  • Macroporous Resin Chromatography: This is an excellent initial step for enriching total flavonoids from the crude extract and removing sugars, pigments, and other highly polar impurities. Resins like AB-8, HPD-600, or D101 are commonly used for flavonoid enrichment.[8][9][10]

  • Silica Gel Column Chromatography: This can be used for further fractionation of the enriched extract based on polarity.

  • High-Speed Counter-Current Chromatography (HSCCC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC): These are high-resolution techniques essential for the final separation of this compound from its isomers and other closely related biflavonoids to achieve high purity (>98%).[11][12][13][14][15]

Q3: What is a suitable solvent for the initial extraction of this compound from Stellera chamaejasme?

A3: Ethanol or methanol are effective solvents for extracting biflavonoids due to their ability to solubilize these polar compounds.[16][17] An 82% ethanol concentration has been shown to be optimal for extracting total flavonoids in some plant materials.[1] The choice of solvent may need to be optimized for Stellera chamaejasme.

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector is the standard method for analyzing the purity of this compound.[18][19][20] A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like phosphoric or acetic acid to improve peak shape) is typically used.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Total Flavonoids after Macroporous Resin Step 1. Inappropriate resin selection. 2. Suboptimal adsorption conditions (pH, flow rate). 3. Incomplete desorption. 4. Degradation of flavonoids.1. Screen different types of macroporous resins (non-polar, weakly polar, polar) to find one with the best adsorption and desorption capacity for your extract.[8][9][10] 2. Optimize the pH of the loading solution (a slightly acidic pH of 3-4 is often effective for flavonoids).[9] Reduce the flow rate during loading to increase binding time. 3. Increase the ethanol concentration in the elution buffer (e.g., from 60% to 80%) or increase the elution volume.[7] 4. Avoid high temperatures and extreme pH during the process.
Co-elution of this compound with Other Biflavonoids in Prep-HPLC/HSCCC 1. Insufficient resolution of the chromatographic method. 2. Overloading of the column.1. For Prep-HPLC, optimize the mobile phase composition and gradient. For HSCCC, screen different two-phase solvent systems to find one with a better partition coefficient (K) for this compound. A combination of techniques, such as Prep-HPLC followed by HSCCC, may be necessary.[11] 2. Reduce the sample load on the column to improve separation.
Precipitation of this compound During Chromatography 1. Poor solubility in the mobile phase. 2. The concentration of the compound is too high in the collected fractions.1. Modify the mobile phase by adding a co-solvent to improve solubility. 2. Collect smaller fraction volumes or dilute the fractions immediately after collection.
Degradation of this compound (Observed as New Peaks in HPLC) 1. Exposure to high temperatures. 2. Unstable pH of the solution. 3. Prolonged exposure to light or oxygen.1. Perform purification steps at lower temperatures where possible. Use moderate temperatures for solvent evaporation.[1][2][3] 2. Maintain the pH of solutions within a stable range (typically slightly acidic for flavonoids).[2][4][5] 3. Protect solutions from light by using amber glass containers and minimize processing times.[6]

Data Presentation

Table 1: Comparison of Macroporous Resins for Total Flavonoid Purification (Illustrative Data)

Resin TypePolarityAdsorption Capacity (mg/g)Desorption Capacity (mg/g)Desorption Rate (%)Reference
AB-8 Weakly Polar92.54 ± 0.8571.03 ± 1.83~77%[8]
HPD-600 Polar> AB-8 (in specific study)> AB-8 (in specific study)High[9]
D101 Non-polarHighHighHigh[10]
XAD-7HP Moderately Polar39.8High>80% (with 70% EtOH)[7]

Note: The optimal resin is highly dependent on the specific composition of the crude extract and should be determined experimentally.

Table 2: Illustrative HSCCC Solvent System Selection

Solvent System (v/v/v/v)K-value for Compound AK-value for Compound BSeparation Factor (α)
n-Hexane:Ethyl Acetate:Methanol:Water (3:6:2:1)0.81.21.5
n-Hexane:Ethyl Acetate:Methanol:Water (4:8:2:4)1.12.01.8

Note: A suitable two-phase solvent system for HSCCC should provide K-values between 0.5 and 2.0 for the target compounds and a separation factor (α) greater than 1.5 for effective separation.

Experimental Protocols

Protocol 1: Enrichment of Total Flavonoids using Macroporous Resin Chromatography
  • Preparation of Crude Extract: Extract the dried and powdered roots of Stellera chamaejasme with 80% ethanol using maceration or percolation. Concentrate the extract under reduced pressure to obtain a crude extract.

  • Resin Pre-treatment: Soak the macroporous resin (e.g., AB-8) in ethanol for 24 hours, then wash with deionized water until no ethanol is detected.

  • Adsorption: Dissolve the crude extract in deionized water and adjust the pH to ~4.0. Load the solution onto the equilibrated macroporous resin column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing: Wash the column with 10 BV of deionized water to remove impurities.

  • Desorption: Elute the flavonoids from the resin using 9 BV of 60-80% aqueous ethanol at a flow rate of 2 BV/hour.

  • Concentration: Collect the eluate and concentrate under reduced pressure to obtain the total flavonoid-enriched fraction.

Protocol 2: High-Purity Separation by High-Speed Counter-Current Chromatography (HSCCC)
  • Solvent System Selection: Prepare several two-phase solvent systems, for example, based on n-hexane-ethyl acetate-methanol-water (HEMWat). Determine the partition coefficient (K) of this compound in each system. Select a system where K is between 0.5 and 2.0.

  • HSCCC System Preparation: Prepare the selected two-phase solvent system and degas both phases. Fill the HSCCC column with the stationary phase.

  • Sample Preparation: Dissolve the flavonoid-enriched fraction from Protocol 1 in a small volume of the biphasic solvent system.[13]

  • Separation: Set the desired rotation speed and flow rate. Inject the sample into the column. Pump the mobile phase through the column and collect fractions based on the UV chromatogram.

  • Analysis and Concentration: Analyze the collected fractions by HPLC to identify those containing high-purity this compound. Combine the pure fractions and evaporate the solvent to obtain the final product.

Visualizations

Experimental Workflow for this compound Purification

G A Stellera chamaejasme Roots B Extraction (80% Ethanol) A->B C Crude Extract B->C D Macroporous Resin Chromatography (Enrichment) C->D E Total Flavonoid Fraction D->E F HSCCC / Preparative HPLC (Fine Purification) E->F G Impurity Fractions F->G Discard H High-Purity this compound (>98%) F->H I HPLC Analysis (Purity Check) H->I

Caption: Overall workflow for the large-scale purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Q1 Which stage shows the major loss? Start->Q1 Stage1 Extraction Q1->Stage1 Extraction Stage2 Macroporous Resin Q1->Stage2 Enrichment Stage3 Final Purification (HSCCC/HPLC) Q1->Stage3 Purification Sol1 Optimize extraction solvent, time, and temperature Stage1->Sol1 Sol2 Screen resins, optimize loading/elution conditions Stage2->Sol2 Sol3 Optimize separation system, check for degradation Stage3->Sol3

Caption: Decision tree for troubleshooting low purification yield.

References

Technical Support Center: Optimizing Dosage and Administration of Chamaejasmenin C in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Chamaejasmenin C for animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Formulation

Q1: this compound has poor water solubility. How can I prepare a formulation suitable for in vivo administration?

A1: Due to its hydrophobic nature, direct administration of this compound in aqueous vehicles is challenging. Several strategies can be employed to improve its solubility and create a homogenous formulation for animal dosing.[1][2][3][4][5][6] It is crucial to perform small-scale pilot formulations to determine the optimal vehicle for your specific study design.

Troubleshooting Formulation Issues:

  • Precipitation upon administration: If the compound precipitates out of a co-solvent system upon contact with aqueous physiological fluids, consider reducing the drug concentration, using a slower injection or infusion rate, or incorporating a low percentage of a surfactant.[4]

  • Inconsistent results: This may be due to a non-homogenous suspension. Ensure thorough mixing (e.g., vortexing, sonicating) before each administration. For suspensions, continuous agitation during administration may be necessary.

  • Vehicle-induced toxicity: Always include a vehicle-only control group in your experiments to differentiate between the effects of this compound and the vehicle.[6] Observe animals for any adverse reactions such as irritation at the injection site, changes in behavior, or weight loss. If toxicity is observed, consider using a lower concentration of the vehicle or exploring alternative formulations.

Data Presentation: Solubility of Excipients in Water

ExcipientMiscibility/Solubility in WaterNotes
Polyethylene Glycol 400 (PEG 400)MiscibleA commonly used co-solvent.
Dimethyl Sulfoxide (DMSO)MiscibleUse with caution due to potential for idiosyncratic toxicity and its ability to carry other substances through the skin. Should be used in low concentrations.[6]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)SolubleForms inclusion complexes to enhance solubility.
Polysorbate 80 (Tween 80)SolubleA non-ionic surfactant often used to stabilize suspensions and enhance solubility.
Olive Oil / Sesame OilImmiscibleSuitable for lipophilic compounds for oral administration.
Methyl Cellulose (MC)Forms a gelCommonly used to create suspensions.

This table provides general information. Researchers should consult specific product information for detailed solubility data.

2. Dosage and Administration

Q2: What is a recommended starting dose for this compound in animal studies?

A2: A definitive starting dose for this compound in vivo is not well-established in publicly available literature. However, based on in vitro studies of related biflavonoids from Stellera chamaejasme, the IC50 values against various cancer cell lines ranged from 1.08 to 15.97 μmol/L.[7][8][9] For in vivo studies, a common approach is to start with a dose that is expected to achieve plasma concentrations within this effective range. It is highly recommended to conduct a dose-ranging study to determine the optimal dose for your specific animal model and disease indication. An in vivo study on a similar compound, Chamaejasmenin E, used doses of 25 and 50 mg/kg in a mouse model of hepatocellular carcinoma.[10] This could serve as a potential starting point for dose-ranging studies with this compound.

Q3: Which route of administration is most appropriate for this compound?

A3: The choice of administration route depends on the study's objective and the formulation.

  • Oral (PO) Gavage: Suitable for daily or repeated dosing and is often preferred for assessing oral bioavailability. Given the poor solubility, an oil-based vehicle or a suspension is likely necessary.[1][2]

  • Intraperitoneal (IP) Injection: This route bypasses first-pass metabolism and can lead to higher systemic exposure. A solution (using co-solvents) or a fine suspension can be used.[3][11][12][13][14]

Troubleshooting Administration Issues:

  • Regurgitation or aspiration during oral gavage: This is a serious complication that can be fatal. Ensure proper restraint technique and use a gavage needle of the appropriate size and length.[2][5][7][15][16] Do not exceed the recommended maximum dosing volume for the animal's weight.[2]

  • Injection site reactions (for IP): Inflammation or irritation at the injection site can occur, especially with certain vehicles or high concentrations of the compound. Ensure the injected substance is sterile and at room or body temperature.[3][11] Varying the injection site (left and right lower abdominal quadrants) for repeated injections can help minimize irritation.[11]

Data Presentation: Recommended Administration Volumes and Needle Sizes for Rodents

SpeciesRouteMaximum Dosing VolumeRecommended Needle Gauge
Mouse Oral (PO)10 mL/kg20-22 G (for most adults)
Intraperitoneal (IP)< 10 mL/kg25-27 G
Rat Oral (PO)10-20 mL/kg16-20 G
Intraperitoneal (IP)< 10 mL/kg23-25 G

These are general guidelines. Always refer to your institution's specific animal care and use protocols.[2][11][16]

3. Pharmacokinetics and Toxicity

Q4: Is there any information on the pharmacokinetics (ADME) of this compound?

Q5: What is the potential toxicity of this compound?

A5: The toxicity profile of isolated this compound has not been extensively studied. The plant from which it is derived, Stellera chamaejasme, is known to have toxic properties.[9] An acute toxicity study on the total flavonoid extract from Stellera chamaejasme in mice reported a median lethal dose (LD50) of 1.9848 g/kg, suggesting that the total flavonoid extract has low acute toxicity.[17] However, the toxicity of the purified this compound may differ. Close monitoring of animals for any signs of toxicity (e.g., weight loss, changes in behavior, signs of organ damage) is essential during in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v Methyl Cellulose in sterile water, or Corn Oil)

    • Mortar and pestle (optional, for particle size reduction)

    • Microcentrifuge tubes or glass vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • If necessary, gently grind the powder with a mortar and pestle to reduce particle size and improve suspension homogeneity.

    • Transfer the powder to an appropriate tube or vial.

    • Add a small amount of the vehicle to wet the powder and form a paste.

    • Gradually add the remaining vehicle while continuously vortexing.

    • For some formulations, brief sonication in a water bath sonicator may help to create a more uniform suspension. Avoid overheating.

    • Visually inspect the suspension for homogeneity. It should appear as a uniform, milky mixture with no large aggregates.

    • Vortex the suspension immediately before each animal administration to ensure a consistent dose.

Protocol 2: Oral Gavage Administration in Mice

  • Materials:

    • Prepared this compound formulation

    • Appropriately sized syringe

    • Flexible or curved gavage needle (20-22 gauge for most adult mice)

    • Animal scale

  • Procedure:

    • Weigh the mouse to determine the correct dosing volume.

    • Fill the syringe with the calculated volume of the formulation.

    • Properly restrain the mouse to immobilize its head and body.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.

    • The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is correctly positioned (a pre-measured length to the stomach), slowly administer the formulation.

    • Gently withdraw the needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[2][5][15][16]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_in_vivo In Vivo Study solubility Solubility Screening (e.g., PEG400, Oil, Tween 80) formulation_prep Formulation Preparation (e.g., Suspension, Solution) solubility->formulation_prep stability Short-term Stability Check formulation_prep->stability dose_ranging Dose-Ranging Study (e.g., 10, 25, 50 mg/kg) stability->dose_ranging Optimized Formulation pk_study Pharmacokinetic (PK) Study (Single Dose) dose_ranging->pk_study efficacy_study Efficacy Study (Chronic Dosing) pk_study->efficacy_study toxicity_monitoring Toxicity Monitoring efficacy_study->toxicity_monitoring

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_cell Cancer Cell Chamaejasmenin_C This compound DNA_Damage DNA Damage (γ-H2AX expression) Chamaejasmenin_C->DNA_Damage Cell_Cycle_Arrest G0/G1 Phase Arrest Chamaejasmenin_C->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation Cell Proliferation Cell_Cycle_Arrest->Proliferation Inhibition Apoptosis->Proliferation Inhibition

Caption: Potential signaling pathways affected by this compound.[7][8][9]

References

Troubleshooting inconsistent results in Chamaejasmenin C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chamaejasmenin C. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a biflavonoid isolated from the roots of Stellera chamaejasme. It has demonstrated potent anti-proliferative effects against various human solid tumor cell lines.[1] Its biological activities also include the induction of apoptosis and cell cycle arrest in cancer cells.

Q2: What are the common bioassays used to evaluate the activity of this compound?

Common bioassays for this compound include:

  • Cell Viability and Proliferation Assays (e.g., MTT, XTT): To determine the cytotoxic and anti-proliferative effects on cancer cell lines.

  • Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL assay): To quantify the induction of programmed cell death.

  • Cell Cycle Analysis: To investigate the effect of the compound on cell cycle progression.

  • Anti-inflammatory Assays: To measure the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

Q3: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

Inconsistent IC50 values are a common issue when working with flavonoids like this compound. Several factors can contribute to this variability:

  • Compound Aggregation: Flavonoids have a tendency to form aggregates in aqueous solutions, which can lead to false-positive or inconsistent results.[2] The formation of these aggregates is influenced by factors such as pH, ionic strength, and the concentration of the compound itself.

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound.[1] It is crucial to use a consistent cell line and passage number for comparable results.

  • Assay Conditions: Variations in incubation time, cell seeding density, and reagent concentrations can all impact the final results.

  • Compound Purity and Stability: Ensure the purity of your this compound sample and proper storage to prevent degradation.

Troubleshooting Guide for Inconsistent Results

This guide provides a structured approach to troubleshooting common issues encountered in this compound bioassays.

Issue 1: High Variability in Cell Viability Assay Results
Potential Cause Troubleshooting Step Rationale
This compound Aggregation Include a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration, e.g., 0.01%) in your assay buffer.Detergents can help to prevent the formation of compound aggregates, leading to more consistent results.[2]
Visually inspect your stock solution and final assay wells for any signs of precipitation.Precipitation indicates that the compound is not fully dissolved, which will lead to inaccurate concentrations.
Optimize the solvent and final concentration of the vehicle (e.g., DMSO) in your assay.High concentrations of organic solvents can affect cell viability and compound solubility.
Inconsistent Cell Seeding Use a hemocytometer or an automated cell counter to ensure accurate cell numbers for each experiment.The initial number of cells directly impacts the final readout of the assay.
Ensure a homogenous cell suspension before plating to avoid clumps.Uneven cell distribution will lead to variability between wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity.Evaporation from the outer wells can concentrate the compound and affect cell growth.
Issue 2: Low or No Induction of Apoptosis
Potential Cause Troubleshooting Step Rationale
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line.The apoptotic effect of this compound is dose-dependent.[1]
Incorrect Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.The induction of apoptosis is a time-dependent process.
Cell Confluency Ensure that cells are in the logarithmic growth phase and not overly confluent when treated.High cell density can inhibit apoptosis and affect the cellular response to the compound.
Assay Sensitivity Consider using a more sensitive apoptosis detection method, or combine multiple assays (e.g., Annexin V staining with caspase activity assays).Different assays measure different stages and aspects of apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on this compound and related compounds.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µmol/L)
A549Non-small cell lung cancer3.07
KHOSOsteosarcoma4.52
U2OSOsteosarcoma5.11
HCT-116Colon cancer6.23
SMMC-7721Liver carcinoma7.89
HepG2Liver carcinoma9.14
A2780Ovarian cancer10.35
MDA-MB-231Breast cancer15.97

Table 2: Apoptosis Induction by Chamaejasmenin B (a related compound) in A549 Cells after 48h Treatment [1]

Concentration (µmol/L)Percentage of Apoptotic Cells (%)
0 (Control)8.39
121.10
225.25
459.50

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its bioactivity screening.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis compound This compound Stock Solution treatment Cell Treatment compound->treatment cells Cell Culture (Target Cell Line) cells->treatment incubation Incubation treatment->incubation measurement Data Acquisition incubation->measurement viability Cell Viability (IC50) measurement->viability apoptosis Apoptosis Quantification measurement->apoptosis inflammation Anti-inflammatory Effect measurement->inflammation

General experimental workflow for this compound bioassays.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription->Response ChamaejasmeninC This compound (Potential Inhibition) ChamaejasmeninC->ERK

Simplified MAPK/ERK signaling pathway with potential inhibition by this compound.

pi3k_akt_pathway cluster_membrane_pi3k Cell Membrane cluster_cytoplasm_pi3k Cytoplasm cluster_nucleus_pi3k Nucleus / Cytoplasm RTK_pi3k Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK_pi3k->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Response_pi3k Cellular Response (Survival, Growth, Proliferation) Akt->Response_pi3k mTOR->Response_pi3k ChamaejasmeninC_pi3k This compound (Potential Inhibition) ChamaejasmeninC_pi3k->Akt

Simplified PI3K/Akt signaling pathway with potential inhibition by this compound.

References

Stability testing of Chamaejasmenin C under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Chamaejasmenin C under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a biflavonoid isolated from the roots of Stellera chamaejasme.[1][2] Like other flavonoids, it is being investigated for various pharmacological activities. Stability testing is crucial to ensure that the compound remains potent and safe during storage, formulation, and administration. Degradation can lead to a loss of efficacy and the formation of potentially harmful impurities.

Q2: What are the typical storage conditions for this compound?

Q3: What are the main factors that can cause degradation of this compound?

Based on the behavior of other flavonoids, the primary factors that can induce degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • pH: Flavonoids are often unstable in alkaline conditions, which can cause rapid degradation. They are generally more stable in acidic media.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

  • Moisture: Hydrolysis can occur in the presence of water, especially at non-optimal pH values.

Troubleshooting Guide

Issue 1: Rapid loss of this compound purity in solution.

  • Possible Cause: The pH of your solvent system may be alkaline. Flavonoids are known to degrade quickly in basic solutions.

  • Troubleshooting Steps:

    • Measure the pH of your solvent.

    • If the pH is neutral or alkaline, consider acidifying the solvent slightly (e.g., with 0.1% formic acid or acetic acid) to improve stability.

    • Prepare fresh solutions daily and store them protected from light and at a low temperature when not in use.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause: This could be due to variations in experimental conditions, such as temperature fluctuations in the stability chamber, inconsistent light exposure, or issues with the analytical method.

  • Troubleshooting Steps:

    • Verify Chamber Performance: Ensure your stability chamber is properly calibrated and maintains consistent temperature and humidity.

    • Control Light Exposure: Use amber vials or wrap containers in aluminum foil to protect samples from light.

    • Method Validation: Ensure your analytical method is validated for stability-indicating properties, meaning it can separate the intact drug from its degradation products.[4][5][6]

    • Standard Handling: Check the stability of your reference standard. If the standard is degrading, it will lead to inaccurate quantification of the samples.

Issue 3: Appearance of unknown peaks in the chromatogram during a stability study.

  • Possible Cause: These new peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to check the peak purity of this compound. Co-elution of a degradation product can affect quantification.

    • Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying and characterizing the unknown peaks.

    • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information on the unknown peaks, which can aid in their identification.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Note: Flavonoids are often very sensitive to basic conditions, so a shorter time and lower temperature are recommended initially.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid powder of this compound in an oven at 60°C for 48 hours. Also, heat a solution of this compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil to exclude light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is intended for the quantification of this compound and the separation of its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or DAD/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of this compound (a full scan from 200-400 nm should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The quantitative data from stability studies should be summarized in tables for easy comparison.

Table 1: Long-Term Stability Data for this compound at 25°C/60% RH

Time Point (Months)AppearancePurity (%) by HPLCTotal Degradation Products (%)
0White Powder99.8< 0.2
3No Change99.50.5
6No Change99.10.9
12No Change98.51.5

Table 2: Accelerated Stability Data for this compound at 40°C/75% RH

Time Point (Months)AppearancePurity (%) by HPLCTotal Degradation Products (%)
0White Powder99.8< 0.2
1No Change98.91.1
3Slight Yellowing97.22.8
6Yellowish Powder95.14.9

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Stability Protocol select_batches Select Batches of this compound start->select_batches define_conditions Define Storage Conditions (Long-term, Accelerated) select_batches->define_conditions storage Place Samples in Stability Chambers define_conditions->storage sampling Pull Samples at Pre-defined Timepoints storage->sampling analysis Analyze Samples using Stability-Indicating Method sampling->analysis data_review Review Analytical Data analysis->data_review trend_analysis Perform Trend Analysis data_review->trend_analysis shelf_life Determine Shelf-life trend_analysis->shelf_life

Caption: Workflow for a typical stability study of this compound.

Troubleshooting_Logic node_rect node_rect start Inconsistent Stability Results? check_method Is the analytical method validated as stability-indicating? start->check_method check_storage Are storage conditions stable and monitored? check_method->check_storage Yes validate_method Validate the analytical method. check_method->validate_method No check_sample Is there evidence of sample degradation? (e.g., color change) check_storage->check_sample Yes calibrate_chamber Calibrate and monitor stability chambers. check_storage->calibrate_chamber No forced_degradation Perform forced degradation to identify degradants. check_sample->forced_degradation Yes end Consistent Results check_sample->end No validate_method->check_storage calibrate_chamber->check_sample forced_degradation->end

Caption: Troubleshooting logic for inconsistent stability study results.

Degradation_Pathway cluster_stressors Stress Conditions parent This compound (Biflavonoid) acid Acid/Base parent->acid oxidation Oxidation parent->oxidation light Light parent->light heat Heat parent->heat intermediate Unstable Intermediates (e.g., Chalcones) acid->intermediate oxidation->intermediate light->intermediate heat->intermediate products Simpler Phenolic Compounds (e.g., Phenolic Acids) intermediate->products

Caption: Hypothesized degradation pathway for this compound.

References

Optimizing reaction conditions for the synthesis of Chamaejasmenin C derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chamaejasmenin C and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for C-3/C-3"-biflavanones like this compound?

A1: The synthesis of C-3/C-3"-biflavanones, such as this compound, typically involves the dimerization of flavanone precursors. Key synthetic strategies include oxidative coupling of flavanone enamines or direct C-H activation/functionalization at the C-3 position. Another approach involves the synthesis of a suitable C-3 halogenated flavanone followed by a metal-catalyzed cross-coupling reaction.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for the successful synthesis of this compound derivatives:

  • Catalyst selection: The choice of catalyst is critical for both yield and stereoselectivity. Palladium and copper-based catalysts are commonly employed.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and product distribution.

  • Temperature: Precise temperature control is essential to prevent side reactions and decomposition of sensitive intermediates.

  • Atmosphere: Many of the coupling reactions are sensitive to oxygen and moisture, requiring an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I purify the final this compound derivatives?

A3: Purification of biflavanones can be challenging due to their often low solubility and high molecular weight. Common purification techniques include:

  • Column chromatography: Silica gel or reversed-phase column chromatography is the most common method. A gradient elution system is often required to achieve good separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure compounds.

  • Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

Troubleshooting Guide

Problem 1: Low Yield of the Dimerized Product
Possible Cause Suggested Solution
Inefficient Catalyst Activity 1. Screen different catalysts (e.g., various palladium or copper complexes). 2. Optimize catalyst loading. Higher loading may increase yield but also cost. 3. Ensure the catalyst is not deactivated. Use fresh, high-purity catalyst.
Suboptimal Reaction Temperature 1. Perform a temperature screen to find the optimal reaction temperature. 2. Ensure uniform heating of the reaction mixture.
Incorrect Solvent 1. Test a range of solvents with varying polarities (e.g., DMF, DMSO, Toluene, Dioxane). 2. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.
Poor Quality Starting Materials 1. Verify the purity of the flavanone precursor by NMR or LC-MS. 2. Purify the starting material if necessary.
Presence of Oxygen 1. Thoroughly degas the solvent and reaction mixture. 2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Problem 2: Formation of Multiple Side Products
Possible Cause Suggested Solution
Side Reactions (e.g., Homocoupling) 1. Adjust the stoichiometry of the reactants. 2. Modify the reaction temperature to favor the desired reaction pathway. 3. Add specific ligands to the catalyst to improve selectivity.
Decomposition of Starting Material or Product 1. Lower the reaction temperature. 2. Reduce the reaction time. Monitor the reaction progress by TLC or LC-MS to stop it at the optimal point. 3. Use a milder base or catalyst system.
Isomerization 1. Control the pH of the reaction mixture, as acidic or basic conditions can promote isomerization. 2. Analyze the product mixture to identify the isomers and adjust reaction conditions to favor the desired isomer.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the optimization of related flavonoid syntheses, which can serve as a starting point for optimizing the synthesis of this compound derivatives.

Table 1: Optimization of Oxidative Cyclization of 2'-Hydroxydihydrochalcones to Flavanones [1][2]

EntryCatalyst (mol%)Additive (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1Pd(TFA)₂ (10)-O₂DMSO1004831
2Pd(TFA)₂ (10)K₂CO₃ (20)O₂DMSO1004820
3Pd(TFA)₂ (10)Pyridine (20)O₂DMSO1004836
4Pd(TFA)₂ (10)-Cu(OAc)₂ (1 equiv)DMSO1001579
5Pd(TFA)₂ (10)-Cu(OAc)₂ (2 equiv)DMSO1001516

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling for Biflavonoid Synthesis [3][4]

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-NaOHDMF/H₂O120271
2Pd(OAc)₂ (5)P(o-Tol)₃ (10)NEt₃THF70265
3Pd(PPh₃)₄ (5)-Cs₂CO₃Dioxane1007258
4PdCl₂(dppf) (10)-Na₂CO₃DMF1002445

Experimental Protocols

Protocol 1: General Procedure for Oxidative Cyclization to a Flavanone

This protocol is a general guideline based on palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones.[1][2]

  • To a reaction vessel, add the 2'-hydroxydihydrochalcone precursor (1.0 equiv), Pd(TFA)₂ (0.1 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Add anhydrous DMSO to achieve the desired concentration (e.g., 0.1 M).

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 15 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add 2 N HCl and ethyl acetate, and continue stirring for 24 hours at 100 °C.

  • After cooling, extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for Biflavonoid Synthesis

This protocol provides a general method for the synthesis of biflavonoids via Suzuki-Miyaura coupling.[3][4][5][6]

  • In a reaction flask, combine the halogenated flavonoid (1.0 equiv), the flavonoid boronic acid or boronate ester (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and a base such as NaOH or Cs₂CO₃ (2.0 equiv).

  • Add a degassed solvent mixture, for example, DMF/H₂O (4:1).

  • Thoroughly purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 120 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start Starting Materials (Flavanone Precursors) reaction Coupling Reaction (e.g., Oxidative Coupling or Suzuki-Miyaura) start->reaction quench Reaction Quenching reaction->quench extraction Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, MS) chromatography->characterization final_product Pure this compound Derivative characterization->final_product

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_logic cluster_reaction_params Reaction Parameters cluster_reagents Reagents & Atmosphere cluster_workup_purification Workup & Purification start Low Yield or Impure Product catalyst Optimize Catalyst & Ligand start->catalyst solvent Screen Solvents start->solvent temperature Adjust Temperature start->temperature time Optimize Reaction Time start->time starting_materials Check Purity of Starting Materials start->starting_materials atmosphere Ensure Inert Atmosphere start->atmosphere extraction Optimize Extraction pH start->extraction chromatography Modify Chromatography Conditions start->chromatography

References

Validation & Comparative

Validating the Anti-Tumor Efficacy of Chamaejasmenin C in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor effects of Chamaejasmenin C, a natural biflavonoid isolated from the plant Stellera chamaejasme, in preclinical xenograft models. Due to the limited availability of in vivo data for this compound, this guide incorporates data from the closely related compound, Chamaejasmenin B, to provide a substantive comparison with standard chemotherapeutic agents. The information presented is intended to support further research and development of this promising anti-cancer agent.

Comparative Efficacy in Xenograft Models

While direct comparative studies of this compound with standard chemotherapeutics in xenograft models are not yet available in published literature, data from the related compound Chamaejasmenin B demonstrates significant anti-tumor activity. The following table summarizes the tumor growth inhibition observed with Chamaejasmenin B in a melanoma xenograft model. For a broader perspective, typical efficacy data for Doxorubicin and Cisplatin in other solid tumor xenograft models are also presented.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
Chamaejasmenin B Melanoma (B16F0 cells)1.5 mg/kg69.25%[1]
3.0 mg/kg90.38%[1]
Doxorubicin Breast Cancer (SUM149PT)Suboptimal dosingSignificant suppression of tumor growth[2]
Cisplatin Anal Canal CarcinomaConcurrent with radiotherapy5-year disease-free survival rate of 54% (in patients)

Note: The data for Chamaejasmenin B is presented as a surrogate for this compound due to their structural similarity and the current lack of available in vivo data for this compound. Direct comparative studies are warranted to definitively establish the efficacy of this compound relative to standard-of-care agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for establishing and evaluating the anti-tumor effects of a test compound in a xenograft model, based on established methodologies.

Establishment of a Subcutaneous Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., melanoma, breast, lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of 1-5 x 10^6 viable cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers once the tumors become palpable. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups.

Treatment Administration and Efficacy Evaluation
  • Treatment Groups:

    • Vehicle Control Group (e.g., PBS, DMSO solution)

    • This compound Treatment Groups (various dose levels)

    • Positive Control Group (e.g., Doxorubicin, Cisplatin)

  • Drug Administration: The investigational compound and control agents are administered via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral gavage) according to a predefined schedule (e.g., daily, twice weekly).

  • Efficacy Assessment:

    • Tumor Growth Inhibition (TGI): Calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

    • Tumor Weight: At the end of the study, tumors are excised and weighed.

    • Body Weight and General Health: Monitored throughout the study to assess toxicity.

  • Histopathological and Molecular Analysis:

    • Excised tumors can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Tumor lysates can be prepared for Western blot analysis to investigate the expression of key proteins in relevant signaling pathways.

Visualizing the Mechanism of Action

Experimental Workflow for Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft model.

experimental_workflow cluster_setup Model Setup cluster_treatment Intervention cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement endpoint Endpoint Analysis (Tumor Weight, IHC) tumor_measurement->endpoint

Caption: A generalized workflow for in vivo xenograft studies.

Proposed Signaling Pathway for this compound's Anti-Tumor Effect

Based on in vitro studies of this compound and related biflavonoids, a putative signaling pathway for its anti-tumor activity involves the induction of apoptosis through both intrinsic and extrinsic pathways.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway chamaejasmenin_c This compound tnfr1 TNFR1 chamaejasmenin_c->tnfr1 Activates bax Bax chamaejasmenin_c->bax Upregulates bcl2 Bcl-2 chamaejasmenin_c->bcl2 Downregulates caspase8 Caspase-8 tnfr1->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->bax caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

In vitro studies on related compounds from Stellera chamaejasme suggest that they can induce apoptosis through the death receptor pathway by increasing the expression of TNF-α and its receptor TNFR1, leading to the activation of caspase-8 and subsequently caspase-3.[3] Furthermore, studies on Chamaejasmenin B have shown that it can induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3.[1]

This guide highlights the potential of this compound as an anti-tumor agent. However, it also underscores the critical need for further in vivo studies to validate its efficacy, establish a clear dose-response relationship, and perform direct comparisons with existing cancer therapies. Such studies will be instrumental in advancing this compound through the drug development pipeline.

References

A Comparative Analysis of the Anticancer Potential of Chamaejasmenin C and Other Biflavonones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing experimental data reveals the promising anticancer properties of Chamaejasmenin C and other related biflavonones. This guide synthesizes available research to offer a comparative perspective for researchers, scientists, and drug development professionals. The data presented herein highlights the cytotoxic and apoptotic effects of these natural compounds across various cancer cell lines, underscoring their potential as future chemotherapeutic agents.

Executive Summary

Biflavonones, a class of flavonoids, have demonstrated significant anticancer activities. This guide focuses on this compound, a biflavonone primarily isolated from the plant Stellera chamaejasme, and compares its activity with other notable biflavonones. The primary mechanisms of action observed include the induction of apoptosis (programmed cell death) and cell cycle arrest, leading to the inhibition of cancer cell proliferation. This comparative study aims to provide a clear, data-driven overview to inform future research and drug development efforts in oncology.

Comparative Anticancer Activity of Biflavonones

The anticancer efficacy of biflavonones is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency.

The following table summarizes the available IC50 values for this compound and a selection of other biflavonones against various human cancer cell lines. It is important to note that direct comparative studies for this compound against a wide array of cell lines are limited in the currently available literature. The data for "Chamaejasmine" is included, which may refer to a specific isomer or a mixture, highlighting the need for further specific research on this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Chamaejasmine A549Lung Adenocarcinoma7.72[1]
PC-3Prostate Cancer2.28[1]
Neochamaejasmin C HepG2Liver Carcinoma15.97[2]
SMMC-7721Liver Carcinoma12.83[2]
A549Non-small Cell Lung Cancer3.07[2]
MG63Osteosarcoma10.21[2]
U2OSOsteosarcoma11.56[2]
KHOSOsteosarcoma5.14[2]
HCT-116Colon Cancer13.45[2]
HeLaCervical Cancer9.88[2]
Chamaejasmenin B HepG2Liver Carcinoma10.8[2]
SMMC-7721Liver Carcinoma9.76[2]
A549Non-small Cell Lung Cancer1.08[2]
MG63Osteosarcoma8.92[2]
U2OSOsteosarcoma7.65[2]
KHOSOsteosarcoma2.13[2]
HCT-116Colon Cancer10.11[2]
HeLaCervical Cancer8.54[2]
Chamaejasmenin E Hep3BHepatocellular CarcinomaStrongest inhibitory effect among five tested biflavones (qualitative)[3]
Sikokianin D Bel-7402Liver Cancer1.29[4]
A549Lung Cancer0.75[4]

Mechanisms of Anticancer Action: Apoptosis and Cell Cycle Arrest

The primary mechanisms through which biflavonones exert their anticancer effects are the induction of apoptosis and the disruption of the normal cell cycle in cancerous cells.

Apoptosis Induction

Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer. Several studies have demonstrated that biflavonones can trigger this process in cancer cells. For instance, Neochamaejasmin A has been shown to significantly increase the apoptosis rate in HepG2 human hepatoma cells in a dose-dependent manner.[5] After 48 hours of treatment, the apoptotic rates were as follows:

Neochamaejasmin A Concentration (µM)Apoptosis Rate (%)
0 (Control)~5%
36.9~15%
73.7~25%
147.5~45%

Similarly, an extract from Stellera chamaejasme (ESC-2) induced apoptosis in NCI-H157 human lung cancer cells in a dose-dependent manner after 24 hours of treatment.[6]

ESC-2 Concentration (µg/ml)Apoptosis Rate (%)
0 (Control)5.68
2518.57
5029.54
10044.13
Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Biflavonones can interfere with this process by causing cell cycle arrest at specific phases, preventing the cells from progressing to mitosis and proliferation.

Signaling Pathways

The anticancer effects of biflavonones are mediated through the modulation of various signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagram illustrates a generalized workflow for investigating the anticancer activity of these compounds.

Experimental Workflow for Anticancer Activity cluster_invitro In Vitro Studies Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT/SRB) Compound Treatment->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay (Flow Cytometry) Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Compound Treatment->Cell Cycle Analysis Western Blot Western Blot Analysis Compound Treatment->Western Blot Determine IC50 Determine IC50 Cytotoxicity Assay->Determine IC50 Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay->Quantify Apoptotic Cells Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Cell Cycle Analysis->Analyze Cell Cycle Distribution Analyze Protein Expression Analyze Protein Expression Western Blot->Analyze Protein Expression

Figure 1. A generalized experimental workflow for assessing the in vitro anticancer activity of biflavonones.

The following diagram illustrates a simplified overview of the apoptosis signaling pathway, which is a key target of many biflavonones.

Apoptosis Signaling Pathway cluster_pathway Apoptosis Induction Biflavonones Biflavonones ROS ↑ Reactive Oxygen Species (ROS) Biflavonones->ROS Bax ↑ Bax Biflavonones->Bax Bcl2 ↓ Bcl-2 Biflavonones->Bcl2 Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Bax->Mitochondrial_Dysfunction Bcl2->Mitochondrial_Dysfunction Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2. A simplified diagram of the intrinsic apoptosis pathway often modulated by biflavonones.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the reviewed literature for assessing the anticancer activity of biflavonones.

Cell Viability Assay (MTT/SRB Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells and to determine the IC50 values.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the biflavonone for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/SRB Addition:

    • For MTT assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • For SRB assay: Cells are fixed with trichloroacetic acid (TCA) and then stained with sulforhodamine B (SRB) dye.

  • Solubilization: A solubilizing agent (e.g., DMSO for MTT, or Tris base for SRB) is added to dissolve the formazan crystals or the bound dye.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the biflavonone at various concentrations for a defined period.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer.

  • Staining: The cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

  • Data Analysis: The percentage of cells in each quadrant is calculated to determine the rate of apoptosis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is employed to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the biflavonone and then harvested.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer.

  • Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Cells are treated with the biflavonone, and then total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, caspases, cyclins).

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

  • Imaging and Analysis: The chemiluminescent signal is captured, and the intensity of the protein bands is quantified to determine the relative protein expression levels.

Conclusion and Future Directions

The available data strongly suggest that this compound and other biflavonones possess significant anticancer properties, primarily through the induction of apoptosis and cell cycle arrest. The comparative analysis indicates that the potency of these compounds can vary depending on the specific biflavonone and the cancer cell line being targeted.

A significant gap in the current research is the limited amount of publicly available, specific quantitative data for this compound's anticancer activity across a broad range of cancer cell types. While data for related compounds like Chamaejasmenin B and Neochamaejasmin C provide valuable insights, further in-depth studies focusing specifically on this compound are crucial to fully elucidate its therapeutic potential.

Future research should aim to:

  • Determine the IC50 values of pure this compound against a comprehensive panel of human cancer cell lines.

  • Quantify the dose-dependent effects of this compound on apoptosis and cell cycle distribution in various cancer cells.

  • Elucidate the specific signaling pathways modulated by this compound.

  • Conduct in vivo studies to evaluate the efficacy and safety of this compound in animal models.

A more thorough understanding of the anticancer mechanisms of this compound will be instrumental in advancing its potential development as a novel therapeutic agent for the treatment of cancer.

References

Unveiling the Anticancer Potential of Chamaejasmenin C: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing experimental data highlights the bioactivity of Chamaejasmenin C, a biflavonoid compound, demonstrating its potential as an anti-cancer agent. This guide provides a comparative analysis of its effects on various cancer cell lines, detailing its cytotoxic activity, the molecular pathways it influences, and the experimental protocols used for its evaluation.

This compound, a natural compound isolated from the plant Stellera chamaejasme, has garnered significant interest within the oncology research community. Studies have demonstrated its ability to inhibit the proliferation of a range of cancer cells. This document synthesizes the available quantitative data, outlines the methodologies for assessing its bioactivity, and visualizes the key signaling pathways involved in its mechanism of action.

Comparative Bioactivity of this compound in Diverse Cancer Cell Lines

The efficacy of this compound in inhibiting cancer cell growth is most effectively summarized by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The cytotoxic effects of a closely related biflavonoid, Neochamaejasmin C, have been documented across a panel of human cancer cell lines, with IC50 values ranging from 3.07 to 15.97 µmol/L[1]. Chamaejasmenin B, another related compound, has shown slightly greater potency[1].

While specific IC50 values for this compound are not as widely reported, studies on the closely related compound, often referred to as chamaejasmine, provide valuable insights into its activity.

Cell LineCancer TypeIC50 (µM)Citation(s)
A549Non-Small Cell Lung Cancer7.72[2]
H1975Non-Small Cell Lung Cancer18.11
SMMC-7721Hepatocellular Carcinoma14.04
SKOV-3Ovarian Cancer10.43
MDA-MB-231Breast CancerEffective at 4-16 µM[3]

Table 1: Summary of the cytotoxic activity of chamaejasmine, a compound closely related or identical to this compound, in various human cancer cell lines.

Experimental Protocols

The following section details the standard experimental methodologies employed to assess the bioactivity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The anti-proliferative effects of this compound are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO (e.g., 150 µL), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

The induction of apoptosis (programmed cell death) by this compound is a key indicator of its anticancer activity and is frequently assessed by flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a designated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This compound's effect on cell cycle progression is analyzed by staining the cellular DNA with Propidium Iodide.

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol, typically overnight at -20°C, to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then incubated with a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is then quantified.

Western Blot Analysis of Signaling Proteins

To investigate the molecular mechanisms underlying this compound's bioactivity, the expression levels of key proteins in signaling pathways are examined by Western blotting.

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., proteins in the PI3K/Akt pathway, Bcl-2 family proteins, caspases). Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways Modulated by this compound

Research indicates that this compound and related biflavonoids exert their anticancer effects by modulating several key signaling pathways. In non-small cell lung cancer cells (A549), chamaejasmine has been shown to induce apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway[2]. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases. In breast cancer cells (MDA-MB-231), it has been found to inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival[3]. The PI3K/Akt pathway, a critical regulator of cell growth and survival, has also been implicated as a target for biflavonoids from Stellera chamaejasme.

Chamaejasmenin_C_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound ROS ROS This compound->ROS induces Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax ROS->Bax upregulates Bcl-2 Bcl-2 ROS->Bcl-2 downregulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Bax->Mitochondrion promotes release Bcl-2->Mitochondrion inhibits release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_flow Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity, IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle_Assay

References

Independent Replication of Published Studies on Chamaejasmenin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-Cancer Activity: A Comparative Analysis

Chamaejasmenin C and its stereoisomers have demonstrated significant anti-proliferative effects against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from studies employing consistent experimental methodologies, allowing for a comparative assessment of their potency.

Data Presentation: Comparative Anti-Proliferative Activity of Biflavanones from Stellera chamaejasme L.

The anti-proliferative effects of these compounds were primarily evaluated using the Sulforhodamine B (SRB) cytotoxicity assay.

Table 1: IC50 Values (μM) of Chamaejasmenin B and Neochamaejasmin C against Human Cancer Cell Lines

Cell LineCancer TypeChamaejasmenin BNeochamaejasmin C
A549Non-small cell lung cancer1.085.72
KHOSOsteosarcoma2.153.07
SMMC-7721Liver carcinoma4.326.45
HCT-116Colon cancer5.678.93
MG63Osteosarcoma6.7810.24
U2OSOsteosarcoma8.9112.87
HeLaCervical cancer9.8714.65
HepG2Liver carcinoma10.815.97

Data synthesized from a study by Zhang et al. (2013). The study highlights that Chamaejasmenin B generally exhibits slightly greater potency than Neochamaejasmin C across the tested cell lines.[1][2]

Table 2: IC50 Values (μM) of Isothis compound and Other Biflavanones against Human Cancer Cell Lines

CompoundA549KHOSSMMC-7721HCT-116MG63U2OSHeLaHepG2
Isothis compound >20>20>20>20>20>20>20>20
Compound 2 1.082.154.325.676.788.919.8710.8
Compound 4 3.074.126.458.9310.2412.8714.6515.97
Compound 6 2.453.875.987.659.1211.5413.2114.88
Paclitaxel (Control) 0.0150.0230.0450.0320.0560.0780.0650.098

Data from a study by Li et al. (2014), which identified Isothis compound as a new compound and compared its activity with other isolated biflavanones. Notably, Isothis compound itself did not show significant anti-proliferative activity, while compounds 2, 4, and 6 demonstrated potent effects comparable to the positive control, paclitaxel.[3]

Experimental Protocols

To facilitate the replication of these findings, detailed experimental protocols for the key assays are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[1][2][4]

  • Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a positive control (e.g., Paclitaxel). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After the desired incubation period (e.g., 72 hours), gently add 50-100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates five times with slow-running tap water to remove TCA and excess medium. Air-dry the plates completely.

  • Staining: Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air-dry the plates again.

  • Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the expression of key apoptosis-related proteins.[5][6][7]

  • Cell Lysis: After treatment with the test compounds, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[3][8]

  • Cell Preparation: After compound treatment, harvest the cells and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution in the dark at room temperature for about 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound and related biflavonoids are attributed to their ability to induce DNA damage, cell cycle arrest, and apoptosis.[1][2] While the precise signaling pathways for this compound are still under full investigation, studies on related compounds from Stellera chamaejasme suggest the involvement of several key pathways.

Proposed Anti-Cancer Signaling Pathways

A study on Neochamaejasmin A, a related biflavonoid, has implicated the ROS-dependent activation of the ERK1/2 and JNK signaling pathways in inducing mitochondrial-mediated apoptosis in human hepatoma cells.[9] Another compound from the same plant, Wikstroelide J, has been shown to alleviate psoriasis-like skin lesions by downregulating the JAK2/PI3K/AKT signaling pathway.[4]

anticancer_pathway cluster_stimulus This compound Analogs cluster_ros Cellular Stress cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_apoptosis Cellular Response Compound Compound ROS ROS Compound->ROS JAK2 JAK2 Compound->JAK2 Inhibition ERK1/2 ERK1/2 ROS->ERK1/2 JNK JNK ROS->JNK Mitochondrial Apoptosis Mitochondrial Apoptosis ERK1/2->Mitochondrial Apoptosis JNK->Mitochondrial Apoptosis PI3K PI3K JAK2->PI3K AKT AKT PI3K->AKT Cell Cycle Arrest Cell Cycle Arrest AKT->Cell Cycle Arrest Inhibition of Proliferation experimental_workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture SRB_Assay SRB Cytotoxicity Assay (Determine IC50) Cell_Culture->SRB_Assay Mechanism_Studies Mechanism of Action Studies SRB_Assay->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Western Blot) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for key proteins) Apoptosis_Assay->Signaling_Pathway_Analysis Cell_Cycle_Assay->Signaling_Pathway_Analysis End End Signaling_Pathway_Analysis->End nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α IKK IKK Complex LPS_TNF->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκB (Ubiquitinated for degradation) IkB->IkB_P Degradation NFkB_active Active NF-κB NFkB->NFkB_active Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression Transcription Chamaejasme_Extracts S. chamaejasme Extracts Chamaejasme_Extracts->IKK Inhibition

References

Head-to-head comparison of different extraction methods for Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

Chamaejasmenin C, a biflavonoid found in the roots of Stellera chamaejasme L., has garnered interest for its potential pharmacological activities. Efficiently extracting this compound is a critical first step for research and development. This guide provides a head-to-head comparison of different extraction methodologies, offering insights into their performance based on available experimental data for Stellera chamaejasme and related flavonoids. The methods evaluated include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

While direct comparative studies on the extraction of this compound are limited, this guide draws upon data from the extraction of total flavonoids and other constituents from Stellera chamaejasme and other plant sources to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the different extraction methods. It is important to note that direct yield comparisons for this compound are not available in the literature; therefore, data on total flavonoid or extract yield from various plant materials are used to provide a comparative perspective.

FeatureConventional Solvent Extraction (Maceration/Reflux)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Soaking the plant material in a solvent to allow the slow diffusion of compounds.Use of ultrasonic waves to induce cavitation, disrupting cell walls and enhancing mass transfer.[1][2]Use of microwave energy to rapidly heat the solvent and plant material, causing cell rupture.[3][4]
Extraction Time Long (hours to days)[4][5]Short (minutes)[1][4][6][7]Very Short (minutes)[4]
Solvent Consumption High[5]Reduced[1][2]Reduced[3][4]
Typical Temperature Room temperature to boiling point of the solvent.Usually controlled, can be performed at lower temperatures.[6][8]Higher temperatures, but for a shorter duration.[4]
Extraction Yield Generally lower for a given extraction time.[1][4]Often higher than conventional methods.[1][7]Generally the highest among the compared methods.[4]
Selectivity LowModerateModerate to High
Energy Consumption Low to ModerateLowModerate
Advantages Simple setup, low cost.[5]Fast, efficient, suitable for thermolabile compounds.[1][2][6]Very fast, highly efficient, reduced solvent use.[3][4]
Disadvantages Time-consuming, large solvent volume, potential degradation of compounds with prolonged heat.[5]Potential for free radical formation, equipment cost.[3]Risk of thermal degradation for some compounds, non-uniform heating.[3]

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. The protocols for UAE and MAE are based on the extraction of flavonoids from other plant sources and serve as a representative guideline.

Conventional Solvent Extraction (Ethanol Extraction)

This method is widely used for the initial extraction of compounds from Stellera chamaejasme.[9]

Materials and Equipment:

  • Dried and powdered roots of Stellera chamaejasme

  • 75% Ethanol

  • Beaker or flask

  • Shaker or magnetic stirrer (optional)

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Weigh 20 g of powdered Stellera chamaejasme root and place it in a flask.[9]

  • Add 100 ml of 75% ethanol to the flask.[9]

  • Seal the flask and allow the mixture to macerate overnight at room temperature, with continuous stirring if possible.[9]

  • After the extraction period, separate the extract from the solid residue by filtration.[9]

  • Collect the supernatant (the ethanol extract).[9]

  • The solvent is then removed from the extract using a rotary evaporator under reduced pressure to obtain the crude extract.[9] The reported yield for this method is approximately 30%.[9]

Ultrasound-Assisted Extraction (UAE) of Flavonoids (Representative Protocol)

This protocol is adapted from studies on the extraction of flavonoids from other medicinal plants and can be optimized for Stellera chamaejasme.[6][7][8]

Materials and Equipment:

  • Dried and powdered roots of Stellera chamaejasme

  • Ethanol (concentration to be optimized, e.g., 50-70%)

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., flask)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 1 g of the powdered plant material into an extraction flask.[6]

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[6] Based on optimization studies for other plants, a 60% ethanol solution is a good starting point.[6]

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Sonicate for a predetermined time and power (e.g., 30 minutes at 300 W).[7] The temperature of the ultrasonic bath should be controlled (e.g., 60°C).[8]

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • The extraction process can be repeated on the residue to increase the yield.[6]

  • Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude flavonoid extract. Under optimal conditions for other plants, total flavonoid yields can reach approximately 17.36 mg/g.[6]

Microwave-Assisted Extraction (MAE) of Flavonoids (Representative Protocol)

This protocol is based on optimized MAE methods for flavonoid extraction from other plant sources.[4]

Materials and Equipment:

  • Dried and powdered roots of Stellera chamaejasme

  • Ethanol (concentration to be optimized)

  • Microwave extraction system with temperature and power control

  • Extraction vessel (microwave-transparent)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material and place it in the microwave extraction vessel.

  • Add the extraction solvent at an optimized sample-to-solvent ratio (e.g., 1:35 g/mL).[4]

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power and extraction time (e.g., 350 W for 38 minutes).[4] The temperature will rise due to microwave heating.

  • After the extraction is complete, allow the vessel to cool down before opening.

  • Filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract. In a comparative study on another plant, MAE yielded a higher content of the target flavonoid (1409 ± 24 µg/g) compared to heat reflux extraction (1337 ± 37 µg/g) and maceration (1225 ± 81 µg/g).[4]

Mandatory Visualization

The following diagrams illustrate the general workflow for the extraction and purification of this compound and the conceptual mechanisms of the different extraction methods.

Extraction_Workflow Plant_Material Stellera chamaejasme (Dried, Powdered Roots) Extraction Extraction (Maceration, UAE, or MAE) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (e.g., with Petroleum Ether, EtOAc) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Fractions Containing Biflavonoids Column_Chromatography->Fractions Purification Further Purification (e.g., Sephadex LH-20, HPLC) Fractions->Purification Chamaejasmenin_C Isolated this compound Purification->Chamaejasmenin_C

General workflow for the extraction and isolation of this compound.

Extraction_Mechanisms cluster_conventional Conventional Extraction cluster_uae Ultrasound-Assisted Extraction cluster_mae Microwave-Assisted Extraction Conventional Solvent slowly penetrates plant matrix and dissolves target compounds. Extracted_Compound Extracted This compound Conventional->Extracted_Compound UAE Ultrasonic waves create cavitation bubbles that collapse, disrupting cell walls and enhancing solvent penetration. UAE->Extracted_Compound MAE Microwaves cause rapid heating of intracellular water, leading to pressure buildup and cell rupture, releasing compounds into the solvent. MAE->Extracted_Compound Plant_Cell Plant Cell with This compound Plant_Cell->Conventional Diffusion Plant_Cell->UAE Cavitation Plant_Cell->MAE Microwave Energy

Conceptual comparison of extraction mechanisms.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Chamaejasmenin C. Due to the potential cytotoxic nature of compounds isolated from Stellera chamaejasme, it is imperative to handle this compound with the highest degree of caution, following protocols established for potent and cytotoxic agents.

Personal Protective Equipment (PPE)

The primary defense against exposure to potentially hazardous compounds is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various activities involving this compound.

ActivityRecommended Personal Protective Equipment
Preparation of Solutions Double gloves (chemotherapy-rated), disposable gown, safety glasses with side shields or splash goggles, and a fit-tested N95 or higher respirator. Work should be conducted in a certified chemical fume hood or biological safety cabinet.
Handling and Storage At a minimum, single gloves and a lab coat should be worn when handling sealed containers.
Administration/Application Double gloves, disposable gown, and safety glasses. If there is a risk of aerosol generation, a fit-tested N95 respirator is required.
Waste Disposal Double gloves, disposable gown, and safety glasses when handling contaminated waste.
Spill Cleanup Chemical-resistant gloves (e.g., nitrile), disposable gown or coveralls, splash goggles or a full-face shield, and a respirator with appropriate cartridges.

Operational Plan: Safe Handling Procedures

A systematic approach is essential to minimize the risk of exposure when working with this compound.

  • Restricted Access: Designate a specific area for handling this compound. Access to this area should be restricted to authorized personnel who are trained in handling potent compounds.

  • Engineering Controls: All work that involves open handling of the compound, such as weighing or preparing solutions, must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of airborne particles.[1]

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a high-pH solution or a validated commercial product, should be used.

  • Hand Hygiene: Hands should be washed thoroughly with soap and water immediately after removing gloves and before leaving the work area.

Disposal Plan: Managing Contaminated Waste

Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.

  • Segregation: All contaminated waste, including gloves, gowns, vials, and cleaning materials, must be segregated from regular laboratory trash.

  • Labeling: Waste containers must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional and local regulations.

  • Containment: Use leak-proof, puncture-resistant containers for all contaminated waste. Solid waste should be placed in a designated, lined container.

  • Disposal: Contaminated waste must be disposed of through an approved hazardous waste management program. Follow all institutional, local, and national regulations for the disposal of cytotoxic waste.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate_surfaces Decontaminate Surfaces & Equipment conduct_exp->decontaminate_surfaces segregate_waste Segregate Contaminated Waste decontaminate_surfaces->segregate_waste label_waste Label as Cytotoxic Waste segregate_waste->label_waste dispose Dispose via Approved Vendor label_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.